Naringenin-4',7-diacetate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
[4-[(2S)-7-acetyloxy-5-hydroxy-4-oxo-2,3-dihydrochromen-2-yl]phenyl] acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16O7/c1-10(20)24-13-5-3-12(4-6-13)17-9-16(23)19-15(22)7-14(25-11(2)21)8-18(19)26-17/h3-8,17,22H,9H2,1-2H3/t17-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPTNIBIWQQIJJN-KRWDZBQOSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=C(C=C1)C2CC(=O)C3=C(C=C(C=C3O2)OC(=O)C)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC1=CC=C(C=C1)[C@@H]2CC(=O)C3=C(C=C(C=C3O2)OC(=O)C)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Naringenin-4',7-diacetate: A Technical Overview of its Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
Introduction
Naringenin-4',7-diacetate is a synthetic derivative of naringenin, a naturally occurring flavanone found predominantly in citrus fruits. While naringenin itself has been the subject of extensive research due to its wide range of biological activities, including antioxidant, anti-inflammatory, and anticancer effects, its diacetate ester, this compound, has been investigated to a much lesser extent.[1][2][3] This technical guide provides a comprehensive overview of the known chemical properties and structural features of this compound, drawing from available data and providing context through the well-documented characteristics of its parent compound, naringenin.
Chemical Properties and Structure
This compound is characterized by the addition of two acetyl groups to the naringenin backbone at the 4' and 7 hydroxyl positions. This structural modification significantly alters the polarity and, consequently, the physicochemical properties of the parent molecule.
Structure:
-
IUPAC Name: (S)-5-hydroxy-2-(4-acetoxyphenyl)-4-oxo-3,4-dihydro-2H-chromen-7-yl acetate
-
Synonyms: Naringenin diacetate, 4',7-Diacetylnaringenin[4]
-
Chemical Formula: C₁₉H₁₆O₇[4]
-
Molecular Weight: 356.33 g/mol [4]
-
CAS Number: 18196-13-9[4]
The core structure consists of a flavanone skeleton, which is a three-ring system (A, B, and C rings). The acetyl groups are attached to the hydroxyl groups on the B ring (position 4') and the A ring (position 7).
Physicochemical Properties:
A summary of the available and predicted physicochemical properties of this compound is presented in the table below. It is important to note that some of these values are predicted and may vary from experimentally determined values.
| Property | Value | Source |
| Melting Point | 140-142 °C | [4] |
| Boiling Point (Predicted) | 578.9 ± 50.0 °C | [4] |
| Density (Predicted) | 1.361 ± 0.06 g/cm³ | [4] |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [4] |
| pKa (Predicted) | 7.00 ± 0.40 | [4] |
Synthesis of this compound
General Experimental Protocol for Acetylation of Naringenin:
-
Dissolution: Naringenin is dissolved in a suitable anhydrous solvent, such as pyridine or a mixture of acetic anhydride and a catalyst.
-
Addition of Acetylating Agent: Acetic anhydride is added to the solution. The reaction can be catalyzed by a base like pyridine or a catalytic amount of an acid.
-
Reaction Conditions: The reaction mixture is typically stirred at room temperature or gently heated for a period ranging from a few hours to overnight, monitored by thin-layer chromatography (TLC) to track the disappearance of the starting material and the formation of the product.
-
Work-up: Upon completion, the reaction mixture is quenched, often by pouring it into ice-water. The acetylated product, being less polar than the parent flavonoid, may precipitate out of the aqueous solution.
-
Purification: The crude product is then collected by filtration and purified using techniques such as recrystallization or column chromatography on silica gel to yield the pure this compound.
Logical Workflow for Naringenin Acetylation:
Caption: A generalized workflow for the synthesis of this compound from naringenin.
Spectral Characterization
Detailed experimental spectral data (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) for this compound are not explicitly available in the public domain. However, based on the known spectra of naringenin and the principles of spectroscopy, the expected shifts upon acetylation can be predicted.
Expected ¹H NMR Spectral Features:
-
The signals corresponding to the aromatic protons on the A and B rings would be expected to shift downfield due to the electron-withdrawing effect of the acetyl groups.
-
Two new singlets would appear in the upfield region (around δ 2.0-2.5 ppm), corresponding to the methyl protons of the two acetyl groups.
-
The signal for the C5-OH proton, which is typically observed as a sharp singlet at a very downfield position (around δ 12 ppm) due to intramolecular hydrogen bonding with the C4-carbonyl group, would likely remain, as this hydroxyl group is not acetylated in this compound.
Expected ¹³C NMR Spectral Features:
-
The signals for the carbons bearing the acetylated hydroxyl groups (C4' and C7) would be expected to shift.
-
New signals corresponding to the carbonyl carbons of the acetyl groups would appear in the downfield region (around δ 168-172 ppm).
-
Signals for the methyl carbons of the acetyl groups would appear in the upfield region (around δ 20-25 ppm).
Expected IR Spectral Features:
-
The broad O-H stretching band of the phenolic hydroxyl groups in naringenin would be significantly reduced in intensity.
-
A strong C=O stretching band for the ester carbonyl groups would appear around 1760-1735 cm⁻¹.
-
The C=O stretching of the flavanone ring would remain around 1650 cm⁻¹.
Expected Mass Spectrometry Features:
-
The molecular ion peak would be observed at m/z 356, corresponding to the molecular weight of this compound.
-
Fragmentation patterns would likely involve the loss of ketene (CH₂=C=O) from the acetyl groups.
Biological Activity and Signaling Pathways
The biological activity of this compound has not been extensively studied. However, one study investigating its anti-influenza virus activity found that it markedly lost its activity compared to the parent compound, naringenin.[5] This suggests that the hydroxyl groups at the 4' and 7 positions are crucial for this particular biological effect.
Given the limited data on this compound, the known signaling pathways modulated by its parent compound, naringenin, are presented below for context. Naringenin is known to exert its anti-inflammatory effects by modulating key signaling pathways such as the NF-κB and MAPK pathways.[1]
Signaling Pathway of Naringenin's Anti-Inflammatory Action:
Caption: Naringenin's inhibitory effect on the NF-κB and MAPK signaling pathways.
Conclusion
This compound is a derivative of naringenin with altered physicochemical properties due to the acetylation of two of its hydroxyl groups. While its fundamental chemical structure is well-defined, detailed experimental data, particularly comprehensive spectral analyses and specific biological activity profiles, remain scarce in publicly accessible literature. The available information suggests that acetylation at the 4' and 7 positions can significantly impact its biological activity, as evidenced by the loss of anti-influenza efficacy. Further research is warranted to fully elucidate the chemical and biological characteristics of this compound and to explore its potential applications in research and drug development, particularly in comparison to its well-studied parent compound, naringenin.
References
- 1. Biological activities of naringenin: A narrative review based on in vitro and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Naringin and Naringenin: Their Mechanisms of Action and the Potential Anticancer Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Therapeutic Potential of Naringenin: A Review of Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound CAS#: 18196-13-9 [amp.chemicalbook.com]
- 5. Effect of Structural Differences in Naringenin, Prenylated Naringenin, and Their Derivatives on the Anti-Influenza Virus Activity and Cellular Uptake of Their Flavanones - PMC [pmc.ncbi.nlm.nih.gov]
Naringenin-4',7-diacetate: A Technical Guide to an Under-Explored Flavonoid Derivative
For Researchers, Scientists, and Drug Development Professionals
Abstract
Naringenin, a well-studied flavanone abundant in citrus fruits, has garnered significant attention for its diverse pharmacological activities, including anti-inflammatory, antioxidant, and anticancer effects. Its therapeutic potential, however, is often limited by poor bioavailability. Chemical modification, such as acetylation, is a common strategy to enhance the pharmacokinetic properties of natural products. This technical guide focuses on a specific derivative, Naringenin-4',7-diacetate. While research on this particular molecule is nascent, this document aims to provide a comprehensive overview of its known biological activities, or lack thereof, in the context of its parent compound, naringenin. This guide will summarize the available data, propose experimental methodologies for future investigation, and outline the key signaling pathways of naringenin that may be relevant to its acetylated derivatives. The objective is to furnish researchers with a foundational understanding to stimulate and guide future research into the mechanism of action of this compound.
Introduction to this compound
This compound is a synthetic derivative of naringenin, a flavanone found in high concentrations in citrus fruits. It is also a pyrrolidinoflavanne that has been isolated from the fruits of Vochysia guianensis[1]. The acetylation of the hydroxyl groups at the 4' and 7 positions of the naringenin backbone alters its physicochemical properties, which can, in turn, influence its biological activity.
Initial studies have shown that this structural modification can have a profound impact on the molecule's efficacy. For instance, while naringenin exhibits antiviral activity against the influenza virus, this compound was found to have lost this activity[2]. This finding underscores the importance of the free hydroxyl groups for certain biological functions of naringenin and highlights the need for detailed mechanistic studies of its derivatives.
Quantitative Data
The available quantitative data for this compound is limited. The following table summarizes the reported antiviral activity in comparison to its parent compound, naringenin.
| Compound | Biological Activity | Assay | Cell Line | IC50 (μM) | Reference |
| Naringenin | Anti-influenza virus | Plaque reduction assay | MDCK | 290 | [2] |
| This compound | Anti-influenza virus | Plaque reduction assay | MDCK | > Tested Concentration (Inactive) | [2] |
IC50: Half-maximal inhibitory concentration. A higher IC50 value indicates lower potency.
Potential Mechanisms of Action: Inferences from Naringenin
Given the scarcity of direct mechanistic studies on this compound, this section details the well-established mechanisms of its parent compound, naringenin. These pathways represent logical starting points for investigating the biological effects of its acetylated derivative. It is plausible that this compound may act as a prodrug, being deacetylated in vivo to release naringenin, or it may possess its own unique biological activities.
Anti-inflammatory Effects
Naringenin is a potent anti-inflammatory agent that exerts its effects through the modulation of key signaling pathways.[3][4]
-
Inhibition of the NF-κB Pathway: Naringenin can suppress the activation of Nuclear Factor-kappa B (NF-κB), a master regulator of inflammation. It achieves this by preventing the degradation of IκBα, the inhibitory subunit of NF-κB, thereby blocking the nuclear translocation of the active p65 subunit. This leads to a downstream reduction in the expression of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β.
-
Modulation of MAPK Signaling: Naringenin can also modulate the Mitogen-Activated Protein Kinase (MAPK) pathway, including ERK1/2, JNK, and p38. By inhibiting the phosphorylation of these kinases, naringenin can interfere with the signaling cascades that lead to the production of inflammatory mediators.
Anticancer Activity
Naringenin has demonstrated anticancer properties in various cancer cell lines through multiple mechanisms.[5]
-
Induction of Apoptosis: Naringenin can trigger programmed cell death in cancer cells by modulating the intrinsic and extrinsic apoptosis pathways. This includes the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins like Bcl-2, leading to the activation of caspases.
-
Cell Cycle Arrest: It can halt the proliferation of cancer cells by inducing cell cycle arrest, often at the G0/G1 or G2/M phases. This is achieved by modulating the expression of cyclins and cyclin-dependent kinases (CDKs).
-
Inhibition of Angiogenesis: Naringenin can inhibit the formation of new blood vessels, a process crucial for tumor growth and metastasis. It has been shown to downregulate the expression of key angiogenic factors like Vascular Endothelial Growth Factor (VEGF).
-
Modulation of PI3K/Akt/mTOR Pathway: Naringenin can inhibit the PI3K/Akt/mTOR signaling pathway, which is often hyperactivated in cancer and plays a crucial role in cell survival, proliferation, and metabolism.[6]
Proposed Experimental Protocols for this compound
The following are detailed methodologies for key experiments that can be employed to elucidate the mechanism of action of this compound. These protocols are based on standard techniques used for studying flavonoids like naringenin.
Cell Viability and Proliferation Assay
-
Principle: To determine the cytotoxic and anti-proliferative effects of this compound on cancer cell lines.
-
Methodology (MTT Assay):
-
Seed cells (e.g., human breast cancer cell line MCF-7 or colon cancer cell line HCT116) in a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound (e.g., 1, 10, 50, 100, 200 μM) for 24, 48, and 72 hours. Use a vehicle control (e.g., DMSO).
-
After the incubation period, add 20 μL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 μL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Western Blot Analysis for Signaling Pathway Proteins
-
Principle: To investigate the effect of this compound on the expression and phosphorylation status of key proteins in signaling pathways like NF-κB and MAPK.
-
Methodology:
-
Culture cells to 70-80% confluency and treat with this compound at predetermined concentrations and time points.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA protein assay.
-
Separate equal amounts of protein (e.g., 20-40 μg) by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against target proteins (e.g., p-p65, p65, IκBα, p-ERK, ERK, p-p38, p38, β-actin) overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Apoptosis Assay by Flow Cytometry
-
Principle: To quantify the induction of apoptosis by this compound.
-
Methodology (Annexin V/Propidium Iodide Staining):
-
Treat cells with this compound for the desired time.
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
-
Visualizing Potential Signaling Pathways
The following diagrams, generated using the DOT language, illustrate the key signaling pathways of naringenin. These are presented as a reference framework for investigating the potential mechanisms of this compound.
Caption: Hypothesized inhibition of the NF-κB pathway by this compound, based on the known mechanism of naringenin.
Caption: Potential intrinsic apoptosis pathway modulation by this compound, extrapolated from naringenin's activity.
Conclusion and Future Directions
This compound remains a largely uncharacterized derivative of the well-known flavanone, naringenin. The limited available evidence suggests that acetylation at the 4' and 7 positions can significantly alter its biological activity, as demonstrated by the loss of anti-influenza virus effects. This underscores the critical need for further research to unlock the therapeutic potential, or lack thereof, of this molecule.
Future investigations should focus on a systematic evaluation of its biological activities, including its anti-inflammatory, anticancer, and antioxidant properties. The experimental protocols and signaling pathway diagrams provided in this guide offer a roadmap for such studies. A key area of investigation will be to determine if this compound acts as a prodrug for naringenin or if it possesses a distinct mechanism of action. Comparative studies with naringenin will be crucial in elucidating the structure-activity relationship of naringenin derivatives. Such research will not only expand our understanding of flavonoid pharmacology but also potentially lead to the development of novel therapeutic agents with improved efficacy and bioavailability.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Effect of Structural Differences in Naringenin, Prenylated Naringenin, and Their Derivatives on the Anti-Influenza Virus Activity and Cellular Uptake of Their Flavanones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biological activities of naringenin: A narrative review based on in vitro and in vivo studies [pubmed.ncbi.nlm.nih.gov]
- 4. Regulatory mechanism and therapeutic potentials of naringin against inflammatory disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Naringin and Naringenin: Their Mechanisms of Action and the Potential Anticancer Activities - PMC [pmc.ncbi.nlm.nih.gov]
Preliminary Biological Screening of Naringenin-4',7-diacetate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct experimental data on the biological activities of Naringenin-4',7-diacetate is limited in publicly available scientific literature. This guide provides a comprehensive overview of the known biological activities of its parent compound, naringenin, to infer the potential therapeutic properties of this compound. The acetylation at the 4' and 7' positions may influence the biological activity, and the information presented herein should be considered as a predictive framework for guiding future research.
Introduction
Naringenin (4',5,7-trihydroxyflavanone), a flavonoid predominantly found in citrus fruits, has garnered significant attention for its diverse pharmacological properties.[1] Its therapeutic potential spans anti-inflammatory, antioxidant, anticancer, and antimicrobial activities.[1][2] this compound, a derivative of naringenin, is synthesized to potentially enhance its bioavailability and pharmacokinetic profile. This technical guide summarizes the key biological screenings of naringenin, providing a foundation for the anticipated activities of its diacetate derivative.
Predicted Biological Activities and In Vitro Screening Data of Naringenin
The biological activities of this compound are predicted based on the extensive research conducted on naringenin. Acetylation can alter a compound's lipophilicity, which may affect its absorption and cellular uptake. However, it can also impact its interaction with biological targets. One study has shown that this compound lost its anti-influenza activity compared to naringenin, suggesting that the hydroxyl groups at the 4' and 7' positions are crucial for this specific activity. Further research is necessary to elucidate the full biological profile of the diacetate derivative.
Anti-inflammatory Activity
Naringenin exhibits potent anti-inflammatory effects by modulating various signaling pathways.[1] It has been shown to suppress the activation of nuclear factor-kappa B (NF-κB), a key regulator of inflammation, thereby reducing the production of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β.[3][4]
Table 1: Anti-inflammatory Activity of Naringenin
| Assay | Cell Line/Model | Key Findings | Reference |
| LPS-induced inflammation | Murine macrophages | Reduced production of NO, TNF-α, and IL-6 | [3] |
| Carrageenan-induced paw edema | Rat model | Significant reduction in paw edema | [5] |
| Cytokine expression | Human placenta and adipose tissue | Decreased expression of pro-inflammatory cytokines | [3] |
Antioxidant Activity
Naringenin is a well-documented antioxidant that can scavenge free radicals and chelate metal ions, thereby mitigating oxidative stress.[6] Its antioxidant capacity is attributed to the hydroxyl groups on its aromatic rings.
Table 2: Antioxidant Activity of Naringenin
| Assay | Method | IC50 Value (µM) | Reference |
| DPPH radical scavenging | Spectrophotometry | 264.44 | [6] |
| Hydroxyl radical scavenging | In vitro assay | 251.1 | [6] |
| Superoxide radical scavenging | In vitro assay | 360.03 | [6] |
| Hydrogen peroxide scavenging | In vitro assay | 358.5 | [6] |
Anticancer Activity
Naringenin has demonstrated cytotoxic effects against various cancer cell lines by inducing apoptosis, causing cell cycle arrest, and inhibiting proliferation and metastasis.[7][8][9]
Table 3: Anticancer Activity of Naringenin
| Cancer Cell Line | Assay | IC50 Value (µM) | Reference |
| Breast (MCF-7) | MTT | ~150 (after 24h) | [8] |
| Breast (MDA-MB-231) | MTT | Cytotoxicity observed | [7] |
| Colon (Caco-2) | MTT | Low cytotoxicity | [7] |
| Leukemia (HL-60) | MTT | High cytotoxicity | [7] |
| Oral (KB-1) | MTT | 125.3 | [9] |
Antimicrobial Activity
Naringenin and its derivatives have shown inhibitory activity against a range of bacteria and fungi.[10][11][12] The antimicrobial mechanism may involve the disruption of the microbial cell membrane and inhibition of nucleic acid synthesis.
Table 4: Antimicrobial Activity of Naringenin and its Derivatives
| Microorganism | Compound | MIC Value (µg/mL) | Reference |
| Staphylococcus aureus | Naringenin | 200 | [12] |
| Bacillus subtilis | Naringenin | 200 | [12] |
| Escherichia coli | Naringenin | >400 | [12] |
| Candida albicans | Naringenin | - | [11] |
| Staphylococcus aureus | 7-O-butylnaringenin | 6.25 | [12] |
Experimental Protocols
Anti-inflammatory Assay: Nitric Oxide (NO) Production in Macrophages
-
Cell Culture: Culture murine macrophage cells (e.g., RAW 264.7) in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
Treatment: Pre-treat the cells with various concentrations of the test compound (this compound) for 1 hour.
-
Stimulation: Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours to induce inflammation.
-
NO Measurement: Measure the accumulation of nitrite in the culture supernatant using the Griess reagent.
-
Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-treated control.
Antioxidant Assay: DPPH Radical Scavenging Activity
-
Preparation of DPPH solution: Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.
-
Reaction Mixture: In a 96-well plate, add 100 µL of various concentrations of the test compound to 100 µL of the DPPH solution.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance at 517 nm using a microplate reader.
-
Calculation: Calculate the percentage of radical scavenging activity and determine the IC50 value.
Anticancer Assay: MTT Cell Viability Assay
-
Cell Seeding: Seed cancer cells (e.g., MCF-7) in a 96-well plate at a density of 5 x 10^3 cells/well and allow them to attach overnight.
-
Treatment: Treat the cells with different concentrations of the test compound for 24, 48, or 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm.
-
Data Analysis: Calculate the percentage of cell viability and determine the IC50 value.
Antimicrobial Assay: Minimum Inhibitory Concentration (MIC) Determination
-
Bacterial/Fungal Culture: Prepare an overnight culture of the test microorganism in a suitable broth medium.
-
Serial Dilution: Perform a two-fold serial dilution of the test compound in a 96-well microtiter plate.
-
Inoculation: Add a standardized inoculum of the microorganism to each well.
-
Incubation: Incubate the plate at the optimal temperature for the microorganism for 18-24 hours (for bacteria) or 48-72 hours (for fungi).
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Signaling Pathways and Experimental Workflows
Naringenin's Anti-inflammatory Signaling Pathway
References
- 1. Biological activities of naringenin: A narrative review based on in vitro and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. iris.unica.it [iris.unica.it]
- 3. scispace.com [scispace.com]
- 4. Empowering Naringin’s Anti-Inflammatory Effects through Nanoencapsulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scielo.br [scielo.br]
- 6. Antioxidant Potential of Naringenin Helps to Protect Liver Tissue from Streptozotocin-Induced Damage - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibitory Effects of Naringenin on Tumor Growth in Human Cancer Cell Lines and Sarcoma S-180-Implanted Mice [jstage.jst.go.jp]
- 8. Naringenin Inhibits Cellular Proliferation, Arrests Cell Cycle and Induces Pro‐Apoptotic Autophagy in MCF‐7 Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Exploring the Cytotoxic and Anticancer Potential of Naringin on Oral Cancer Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Novel O-alkyl Derivatives of Naringenin and Their Oximes with Antimicrobial and Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
Naringenin-4',7-diacetate Crystal Structure: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the crystal structure analysis of Naringenin-4',7-diacetate. While a specific crystallographic study for this diacetate derivative is not publicly available, this document leverages the known crystal structure of the parent compound, naringenin, and established methodologies to present a complete analytical framework. This guide covers the foundational crystallographic data of naringenin, detailed experimental protocols for the synthesis and structural determination of its derivatives, and the biological context of naringenin's activity.
Introduction to Naringenin and its Acetylated Derivative
Naringenin, a flavanone predominantly found in citrus fruits, is renowned for its broad spectrum of pharmacological activities, including antioxidant, anti-inflammatory, and anticancer properties.[1][2] Its therapeutic potential is often limited by poor bioavailability.[3] Acetylation, a common chemical modification, can alter the physicochemical properties of natural products, potentially enhancing their solubility, stability, and cell permeability. This compound is a synthetic derivative of naringenin where the hydroxyl groups at the 4' and 7 positions are converted to acetate esters. Understanding the three-dimensional structure of this derivative is crucial for elucidating its structure-activity relationship and for rational drug design.
Crystallographic Data of Naringenin
The crystal structure of the parent compound, naringenin, provides a crucial reference point for understanding the likely conformation of its derivatives. The following data is for an anomalous racemate of naringenin determined at 120K.[4]
| Parameter | Value |
| Formula | C15H12O5 |
| Molecular Weight | 272.25 g/mol [5] |
| Crystal System | Monoclinic |
| Space Group | P 1 21/n 1[4] |
| a | 4.8740 Å[4] |
| b | 15.2610 Å[4] |
| c | 16.423 Å[4] |
| α | 90.00 °[4] |
| β | 92.375 °[4] |
| γ | 90.00 °[4] |
| Volume | 1219.7 ų |
| Z | 4 |
| Temperature | 120 K |
| R-factor | 0.2191[4] |
Experimental Protocols
This section outlines the key experimental procedures for the synthesis, crystallization, and crystal structure determination of this compound.
Synthesis of this compound
The synthesis of this compound can be achieved through the enzymatic transesterification of naringin, a glycoside of naringenin, followed by acetylation.[6]
Materials:
-
Naringin
-
Immobilized lipase (e.g., Novozym 435)[6]
-
Acyl donor (e.g., vinyl acetate, acetic anhydride)[6]
-
Organic solvent (e.g., acetone, dried)[6]
-
Molecular sieves (3 Å)[6]
Procedure:
-
Dry the organic solvent over 3 Å molecular sieves for at least 24 hours.[6]
-
Dissolve naringin and the acyl donor in the dried organic solvent in a sealed reaction vessel.[6]
-
Add the immobilized lipase to the reaction mixture.[6]
-
Incubate the reaction at a controlled temperature (e.g., 45°C) with constant agitation for 48 hours.[6]
-
Monitor the reaction progress using High-Performance Liquid Chromatography (HPLC).
-
Upon completion, filter the enzyme from the reaction mixture.
-
Evaporate the solvent under reduced pressure to obtain the crude product.
-
Purify the this compound using column chromatography.
Crystallization
Obtaining high-quality single crystals is a critical step for X-ray diffraction analysis.
General Procedure:
-
Dissolve the purified this compound in a suitable solvent or a mixture of solvents (e.g., chloroform, dichloromethane, ethyl acetate, DMSO, acetone).[7]
-
Employ a suitable crystallization technique, such as:
-
Slow Evaporation: Leave the solution in a loosely covered vial to allow the solvent to evaporate slowly over several days.
-
Vapor Diffusion (Hanging Drop or Sitting Drop): Place a drop of the concentrated solution on a coverslip or a post and suspend it over a reservoir containing a precipitant solution. The slow diffusion of the precipitant vapor into the drop induces crystallization.
-
Cooling: Slowly cool a saturated solution of the compound.
-
-
Monitor for crystal growth under a microscope.
Single-Crystal X-ray Diffraction Analysis
Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional atomic structure of a molecule.[8][9]
Protocol:
-
Crystal Mounting: Carefully select a well-formed single crystal (typically 0.1-0.4 mm in size) and mount it on a goniometer head.[10]
-
Data Collection:
-
Mount the goniometer head on the diffractometer.
-
Center the crystal in the X-ray beam.
-
Collect a preliminary set of diffraction images to determine the unit cell parameters and crystal orientation.[10]
-
Perform a full data collection by rotating the crystal in the X-ray beam. Data collection can take several hours.[10]
-
-
Data Reduction: The collected diffraction intensities are processed to correct for experimental factors and to produce a list of unique reflections with their intensities and standard uncertainties.
-
Structure Solution and Refinement:
-
The processed data is used to solve the crystal structure, which involves determining the initial positions of the atoms in the unit cell.
-
The atomic positions and other parameters are then refined to achieve the best possible fit between the observed and calculated diffraction patterns. The quality of the final structure is assessed by metrics such as the R1 factor, which should ideally be less than 5% for a good structure.[10]
-
Visualizations
Experimental Workflow
The following diagram illustrates the workflow for the crystal structure analysis of this compound.
Caption: Experimental workflow for this compound crystal structure analysis.
Naringenin and Cellular Signaling
Naringenin is known to modulate various signaling pathways involved in inflammation and cancer.[11] The diagram below depicts a simplified, hypothetical signaling pathway that could be influenced by naringenin and its derivatives.
Caption: Hypothetical signaling pathway modulated by Naringenin.
Conclusion
While the specific crystal structure of this compound remains to be experimentally determined, this guide provides a robust framework for its analysis. By leveraging the crystallographic data of the parent naringenin molecule and employing established protocols for synthesis, crystallization, and X-ray diffraction, researchers can elucidate the three-dimensional structure of this promising derivative. Such structural insights are invaluable for understanding its biological activity and for the continued development of naringenin-based therapeutics.
References
- 1. Biological activities of naringenin: A narrative review based on in vitro and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Naringenin and Its Derivatives—Health-Promoting Phytobiotic against Resistant Bacteria and Fungi in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Naringin: Pharmacokinetics, Biological Activities and Therapeutic Application_Chemicalbook [chemicalbook.com]
- 4. Naringenin | C15H12O5 | CID 439246 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. (+-)-Naringenin | C15H12O5 | CID 932 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Efficient Production of Naringin Acetate with Different Acyl Donors via Enzymatic Transesterification by Lipases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound | 18196-13-9 [chemicalbook.com]
- 8. rigaku.com [rigaku.com]
- 9. Small molecule X-ray crystallography - School of Chemistry and Molecular Biosciences - University of Queensland [scmb.uq.edu.au]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
Theoretical Stability of Naringenin-4',7-diacetate: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Naringenin, a flavanone predominantly found in citrus fruits, has garnered significant attention for its diverse pharmacological activities, including antioxidant, anti-inflammatory, and neuroprotective effects. However, its therapeutic potential is often limited by poor bioavailability and metabolic instability. Acetylation of the hydroxyl groups of naringenin, such as in Naringenin-4',7-diacetate, is a common prodrug strategy to enhance its lipophilicity and potentially improve its stability and oral absorption. This technical guide provides a comprehensive overview of the theoretical and inferred stability of this compound, drawing upon available data for naringenin and other acetylated flavonoids. It also outlines key experimental protocols for its synthesis and stability assessment, and visualizes relevant biological pathways.
Theoretical Framework for Stability
The stability of a flavonoid derivative like this compound is influenced by several factors, including the inherent reactivity of the flavanone core, the nature of its substituents, and the environmental conditions it is exposed to.
Flavanone Core Stability: The flavanone structure of naringenin is susceptible to degradation through oxidation and hydrolysis, particularly under harsh pH and high-temperature conditions. The presence of hydroxyl groups on the aromatic rings makes the molecule prone to oxidation, which can lead to the formation of various degradation products.
Impact of Acetylation on Stability: The acetylation of the 4'- and 7-hydroxyl groups in naringenin to form this compound is expected to enhance its stability. The acetyl groups are electron-withdrawing, which can decrease the electron density on the aromatic rings and make them less susceptible to oxidation. Furthermore, the protection of these hydroxyl groups prevents their direct involvement in degradation reactions. As a prodrug, this compound is designed to be stable until it reaches its target, where it can be hydrolyzed by esterases to release the active naringenin.
Quantitative Stability Data
Direct quantitative stability data for this compound is limited in the published literature. However, the stability of its parent compound, naringenin, has been investigated under various conditions. This data can serve as a baseline for inferring the stability of the diacetate derivative, with the understanding that acetylation generally improves stability.
Table 1: Stability of Naringenin under Various Conditions
| Condition | Compound | Concentration | Duration | Remaining Compound (%) | Reference |
| pH Stability | |||||
| pH 3, 90°C | Naringenin | 50 mg/kg | 8 hours | Stable | [1] |
| pH 5, 90°C | Naringenin | 50 mg/kg | 8 hours | Stable | [1] |
| pH 7, 90°C | Naringenin | 50 mg/kg | 8 hours | Stable | [1] |
| Temperature Stability | |||||
| 45°C | Naringenin Powder | Not specified | 3 weeks | 99.9 - 100.4 | [1] |
| Room Temperature (~22°C) | Naringenin Powder | Not specified | 23 months | Stable | [1] |
| Solution Stability | |||||
| Propylene Glycol, 25°C | Naringenin | 10 g / 100 g | 4 months | 99.5 - 100.1 | [1] |
Experimental Protocols
Synthesis of this compound
A common method for the synthesis of this compound involves the acylation of naringenin using acetic anhydride in the presence of a base catalyst.
Materials:
-
Naringenin
-
Acetic anhydride
-
Pyridine (or another suitable base)
-
Dichloromethane (or another suitable solvent)
-
Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
Dissolve naringenin in a suitable solvent such as dichloromethane in a round-bottom flask.
-
Add pyridine to the solution and cool the mixture in an ice bath.
-
Slowly add acetic anhydride to the cooled solution with constant stirring.
-
Allow the reaction to proceed at room temperature, monitoring its progress using Thin Layer Chromatography (TLC).
-
Once the reaction is complete, dilute the mixture with dichloromethane and wash sequentially with dilute HCl and saturated sodium bicarbonate solution to remove excess pyridine and acetic anhydride.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to obtain pure this compound.
-
Characterize the final product using techniques such as NMR (¹H and ¹³C) and mass spectrometry to confirm its structure and purity.
Stability Testing Protocol
A stability-indicating High-Performance Liquid Chromatography (HPLC) method is essential for accurately assessing the stability of this compound.
HPLC Method Development:
-
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is typically suitable.
-
Mobile Phase: A gradient elution with a mixture of an aqueous phase (e.g., 0.1% formic acid in water) and an organic phase (e.g., acetonitrile or methanol) is often used to achieve good separation of the parent compound from its potential degradation products.
-
Flow Rate: A flow rate of 1.0 mL/min is a common starting point.
-
Detection: UV detection at the wavelength of maximum absorbance for this compound (around 280-330 nm) should be employed.
-
Method Validation: The HPLC method should be validated according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.
Forced Degradation Studies: To assess the intrinsic stability of this compound, forced degradation studies should be performed under various stress conditions:
-
Acidic Hydrolysis: Treat the compound with a dilute acid (e.g., 0.1 N HCl) at an elevated temperature (e.g., 60-80°C).
-
Basic Hydrolysis: Treat the compound with a dilute base (e.g., 0.1 N NaOH) at room temperature or a slightly elevated temperature.
-
Oxidative Degradation: Expose the compound to an oxidizing agent (e.g., 3% hydrogen peroxide) at room temperature.
-
Thermal Degradation: Expose the solid compound to dry heat (e.g., 80-100°C).
-
Photodegradation: Expose a solution of the compound to UV light.
Samples from these studies should be analyzed at various time points using the validated HPLC method to determine the rate and extent of degradation.
Visualizations
Signaling Pathways Modulated by Naringenin
Naringenin, the active metabolite of this compound, is known to modulate several key signaling pathways involved in inflammation, cell proliferation, and apoptosis.
Caption: Naringenin modulates key signaling pathways.
Experimental Workflow for Stability Study
The following diagram illustrates a typical workflow for assessing the stability of this compound.
Caption: Workflow for this compound stability.
Conclusion
While direct experimental data on the stability of this compound is not extensively available, theoretical considerations and data from its parent compound, naringenin, suggest that acetylation at the 4' and 7 positions likely enhances its stability against oxidative and certain hydrolytic degradation pathways. This modification serves as a viable prodrug strategy to improve its physicochemical properties for better delivery and bioavailability. The experimental protocols and workflows provided in this guide offer a robust framework for researchers and drug development professionals to systematically evaluate the stability of this compound and other similar flavonoid derivatives. Further dedicated studies are warranted to generate quantitative stability data for this promising compound to support its development as a potential therapeutic agent.
References
Methodological & Application
Naringenin-4',7-diacetate: In Vitro Cell Culture Applications and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Naringenin, a naturally occurring flavanone predominantly found in citrus fruits, has garnered significant attention in oncological research for its potential anti-cancer properties.[1][2][3] Its derivative, Naringenin-4',7-diacetate, is also being investigated for similar therapeutic effects. These compounds have been shown to impede cancer cell proliferation, trigger programmed cell death (apoptosis), and halt the cell cycle in various cancer cell lines.[1][4] The anticancer activities of naringenin and its derivatives are attributed to their ability to modulate multiple cellular signaling pathways, including the PI3K/Akt/mTOR, MAPK/ERK, and NF-κB pathways.[4][5][6] This document provides detailed protocols for in vitro cell culture experiments to investigate the effects of this compound, based on established methodologies for naringenin.
Data Summary
The following tables summarize quantitative data from studies on naringenin, which can serve as a reference for designing experiments with this compound.
Table 1: Cytotoxicity of Naringenin in Cancer Cell Lines (IC50 Values)
| Cell Line | Cancer Type | Incubation Time | IC50 (µM) | Reference |
| MCF-7 | Breast Cancer | 24 h | 95 | [1] |
| MCF-7 | Breast Cancer | 48 h | 49 | [1] |
| A431 | Epidermoid Carcinoma | Not Specified | >50, <750 | [7] |
| HepG2 | Liver Cancer | 24 h | >80, <320 | [8] |
Table 2: Effect of Naringenin on Apoptosis
| Cell Line | Concentration (µM) | Incubation Time | % Apoptotic Cells | Reference |
| A431 | 100 | Not Specified | 6.24 | [7] |
| A431 | 300 | Not Specified | 14.39 | [7] |
| A431 | 500 | Not Specified | 26.32 | [7] |
| HepG2 | 80-360 | 24 h | Increased from 0.4% to 7.1% | [8][9] |
| B16F10 | 100, 200, 400 | 24 h | Markedly increased (2-3 times vs. control) | [10] |
| SK-MEL-28 | 400 | 24 h | Gradually increased (approx. 2 times vs. control) | [10] |
Table 3: Effect of Naringenin on Cell Cycle Distribution
| Cell Line | Concentration (µM) | Incubation Time | Effect | Reference |
| A431 | 100 | Not Specified | G0/G1 arrest (53.75%) | [7] |
| A431 | 300 | Not Specified | G0/G1 arrest (54.03%) | [7] |
| A431 | 500 | Not Specified | G0/G1 arrest (48.20%) | [7] |
| MCF-7 | Not Specified | Not Specified | S-phase arrest | [1][2] |
| Tam-R MCF-7 | 200 | 24, 48, 96 h | Cell cycle arrest | [5] |
| HOS & U2OS | 100, 250, 500 | 8 h | G2/M arrest | [11] |
Experimental Protocols
These protocols are adapted from studies on naringenin and can be applied to investigate the in vitro effects of this compound.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
Cancer cell line of interest (e.g., MCF-7, A431, HepG2)
-
Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well plates
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.
-
Prepare various concentrations of this compound in complete culture medium.
-
Remove the old medium from the wells and add 100 µL of the prepared this compound solutions to the respective wells. Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
Incubate the plate for the desired time periods (e.g., 24, 48, 72 hours).
-
After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 545 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
6-well plates
-
Flow cytometer
Protocol:
-
Seed cells in a 6-well plate and treat with different concentrations of this compound for the desired time.
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the kit.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension according to the manufacturer's instructions.
-
Incubate the cells in the dark for 15 minutes at room temperature.
-
Analyze the cells by flow cytometry within 1 hour.
Cell Cycle Analysis
This protocol uses propidium iodide (PI) staining to analyze the distribution of cells in different phases of the cell cycle.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
This compound
-
Cold 70% ethanol
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
6-well plates
-
Flow cytometer
Protocol:
-
Seed cells in a 6-well plate and treat with this compound for the desired duration.
-
Harvest the cells and wash with PBS.
-
Fix the cells by adding them dropwise into cold 70% ethanol while vortexing gently. Store at -20°C overnight.
-
Centrifuge the fixed cells and wash with PBS.
-
Resuspend the cell pellet in PI staining solution and incubate for 30 minutes at 37°C in the dark.
-
Analyze the cell cycle distribution using a flow cytometer.
Reactive Oxygen Species (ROS) Detection
This assay uses the fluorescent probe DCFH-DA to measure intracellular ROS levels.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
This compound
-
2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA)
-
96-well black plates
-
Fluorescence microscope or plate reader
Protocol:
-
Seed cells in a 96-well black plate at a density of 1 x 10⁴ cells/well.
-
Treat the cells with different concentrations of this compound for the desired time.
-
Incubate the cells with 10 µM DCFH-DA for 30 minutes at 37°C.[7]
-
Wash the cells with PBS.
-
Measure the fluorescence intensity using a fluorescence microscope or a microplate reader.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the potential signaling pathways affected by this compound and a general workflow for its in vitro evaluation.
Caption: Potential signaling pathways modulated by this compound.
Caption: General experimental workflow for in vitro evaluation.
References
- 1. Naringenin Inhibits Cellular Proliferation, Arrests Cell Cycle and Induces Pro‐Apoptotic Autophagy in MCF‐7 Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Naringenin Inhibits Cellular Proliferation, Arrests Cell Cycle and Induces Pro-Apoptotic Autophagy in MCF-7 Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. iris.unica.it [iris.unica.it]
- 4. Frontiers | Naringenin as potent anticancer phytocompound in breast carcinoma: from mechanistic approach to nanoformulations based therapeutics [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. Naringin and Naringenin: Their Mechanisms of Action and the Potential Anticancer Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Induction of Apoptosis and Antiproliferative Activity of Naringenin in Human Epidermoid Carcinoma Cell through ROS Generation and Cell Cycle Arrest - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Naringenin Induces HepG2 Cell Apoptosis via ROS-Mediated JAK-2/STAT-3 Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Naringenin Induces ROS-Mediated ER Stress, Autophagy, and Apoptosis in Human Osteosarcoma Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Naringenin-4',7-diacetate in Animal Models of Cancer
A Prodrug Approach to Cancer Therapy
Naringenin-4',7-diacetate is a synthetic derivative of naringenin, a naturally occurring flavonoid found in citrus fruits.[1][2][3] Due to the low bioavailability of naringenin, the diacetate form is designed to function as a prodrug, enhancing its absorption and systemic delivery.[1] Following administration, it is anticipated that this compound is hydrolyzed by endogenous esterases to release the active parent compound, naringenin. Therefore, the anti-cancer activities observed are attributed to naringenin.
These application notes provide a comprehensive overview of the use of naringenin (the active form of this compound) in various animal models of cancer, detailing its mechanisms of action, experimental protocols, and quantitative outcomes. This information is intended for researchers, scientists, and drug development professionals in the field of oncology.
Mechanism of Action
Naringenin exerts its anti-cancer effects through a multi-targeted approach, influencing several key signaling pathways involved in tumor progression, proliferation, and survival.[4][5][6]
Key Signaling Pathways Modulated by Naringenin:
-
Induction of Apoptosis: Naringenin promotes programmed cell death in cancer cells by upregulating pro-apoptotic proteins such as Bax, Bak, and caspases (caspase-3 and -9), while downregulating the anti-apoptotic protein Bcl-2.[1][2][4] This process is often mediated through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[1][7]
-
Cell Cycle Arrest: It can halt the proliferation of cancer cells by inducing cell cycle arrest, primarily at the G0/G1 and G2/M phases.[1][4] This is achieved by modulating the expression of cell cycle regulatory proteins like cyclins and cyclin-dependent kinases (CDKs).[1]
-
Inhibition of Angiogenesis: Naringenin has been shown to inhibit the formation of new blood vessels that supply tumors with essential nutrients.[2] This anti-angiogenic effect is mediated by downregulating key angiogenic factors such as Vascular Endothelial Growth Factor (VEGF) and Tie2.[1][2]
-
Modulation of PI3K/Akt/mTOR Pathway: This critical signaling pathway, often hyperactivated in cancer, is inhibited by naringenin.[4][7] By suppressing this pathway, naringenin hinders cancer cell growth, proliferation, and survival.
-
Inhibition of MAPK/ERK Pathway: Naringenin can suppress the phosphorylation of ERK1/2 and JNK MAPKs, which are involved in cell proliferation and migration.[2]
-
NF-κB Signaling Inhibition: Naringenin has been shown to regulate the NF-κB signaling system, which is linked to inflammation and metastasis, thereby contributing to its anti-metastatic properties.[4]
Experimental Protocols
The following are generalized protocols for in vivo studies using naringenin in animal models of cancer. These should be adapted based on the specific cancer type, animal model, and research objectives.
1. Animal Model and Tumor Induction:
-
Animal Models: Common rodent models include BALB/c mice, C57BL/6 mice, and Sprague-Dawley rats.[8] The choice of model depends on the cancer type being studied.
-
Tumor Cell Implantation:
-
For solid tumors, cancer cells (e.g., B16F10 melanoma, E0771 mammary carcinoma, Sarcoma S-180) are typically injected subcutaneously or orthotopically into the flank or relevant organ of the animal.[2][9][10]
-
For hematological malignancies, cells (e.g., HL-60 leukemia) can be injected intravenously.[9]
-
-
Carcinogen-Induced Tumors: In some models, tumors are induced chemically, for instance, using 7,12-dimethylbenz[a]anthracene (DMBA) to induce mammary tumors in rats.[8]
2. Naringenin Administration:
-
Dosage: Dosages can vary significantly based on the study design. For instance, in a study with sarcoma S-180-implanted mice, naringenin was effective when administered intraperitoneally or perorally.[9] In another study using obese ovariectomized mice with mammary tumors, diets containing 1% or 3% naringenin were used.[10]
-
Route of Administration:
-
Oral Gavage: A common method for administering naringenin, often dissolved in a vehicle like corn oil or carboxymethyl cellulose.
-
Intraperitoneal (IP) Injection: Used for direct systemic delivery.[9]
-
Dietary Admixture: Naringenin can be mixed directly into the animal's chow for continuous administration.[10]
-
-
Treatment Schedule: Treatment can begin before or after tumor implantation and typically continues for a predefined period (e.g., daily for 5 days, or for several weeks).[9]
3. Monitoring and Endpoint Analysis:
-
Tumor Growth: Tumor volume should be measured regularly (e.g., every 2-3 days) using calipers. The formula (Length x Width²) / 2 is commonly used.
-
Body Weight: Animal body weight should be monitored as an indicator of general health and toxicity.
-
Endpoint: At the end of the study, animals are euthanized, and tumors are excised, weighed, and processed for further analysis.
-
Histopathological Analysis: Tumor tissues can be fixed in formalin, embedded in paraffin, and sectioned for Hematoxylin and Eosin (H&E) staining to observe morphology.
-
Immunohistochemistry (IHC): To detect the expression of specific proteins (e.g., Ki-67 for proliferation, CD31 for angiogenesis, cleaved caspase-3 for apoptosis) within the tumor tissue.
-
Western Blot Analysis: To quantify the expression levels of key proteins in the signaling pathways mentioned above from tumor lysates.
-
Metastasis Assessment: Lungs and other organs can be examined for metastatic nodules.
Quantitative Data Summary
The following tables summarize quantitative data from studies investigating the effects of naringenin in animal models of cancer.
Table 1: Effect of Naringenin on Tumor Growth
| Animal Model | Cancer Cell Line | Treatment | Dosage | Route | Tumor Growth Inhibition (%) | Reference |
| Mice | Sarcoma S-180 | Naringenin | Not Specified | Intraperitoneal | Significant | [9] |
| Mice | Sarcoma S-180 | Naringenin | Not Specified | Peroral | Significant | [9] |
| Sprague-Dawley Rats | DMBA-induced | Naringin | Not Specified | Not Specified | Decreased tumor weight | [8] |
| Obese Ovariectomized Mice | E0771 | Naringenin | 3% in diet | Dietary | Not explicitly quantified | [10] |
Table 2: In Vitro Cytotoxicity of Naringenin
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| HL-60 | Leukemia | < 25 | [3] |
| HeLa | Cervical Cancer | > 50 | [3] |
| SiHa | Cervical Cancer | > 50 | [3] |
| MCF-7 | Breast Cancer | > 50 | [3] |
| MDA-MB-231 | Breast Cancer | > 50 | [3] |
Note: The in vitro data for various cancer cell lines demonstrates the broad anti-proliferative activity of naringenin and its derivatives.
Visualizations
The following diagrams illustrate key concepts related to the application of this compound in cancer research.
Caption: Experimental workflow for in vivo studies.
Caption: Naringenin's key signaling pathways.
References
- 1. Multi-Therapeutic Potential of Naringenin (4′,5,7-Trihydroxyflavonone): Experimental Evidence and Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Naringenin exerts anticancer effects by inducing tumor cell death and inhibiting angiogenesis in malignant melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Frontiers | Naringenin as potent anticancer phytocompound in breast carcinoma: from mechanistic approach to nanoformulations based therapeutics [frontiersin.org]
- 5. A Systematic Review of the Preventive and Therapeutic Effects of Naringin Against Human Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. search.library.ucla.edu [search.library.ucla.edu]
- 7. Frontiers | Research progress on the anti-tumor effect of Naringin [frontiersin.org]
- 8. Frontiers | A Systematic Review of the Preventive and Therapeutic Effects of Naringin Against Human Malignancies [frontiersin.org]
- 9. Inhibitory Effects of Naringenin on Tumor Growth in Human Cancer Cell Lines and Sarcoma S-180-Implanted Mice [jstage.jst.go.jp]
- 10. researchgate.net [researchgate.net]
Application Note: Quantification of Naringenin-4',7-diacetate using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
Introduction
Naringenin, a naturally occurring flavanone predominantly found in citrus fruits, has garnered significant attention for its diverse pharmacological properties, including antioxidant, anti-inflammatory, and anti-cancer activities. To enhance its bioavailability and therapeutic efficacy, derivatives such as Naringenin-4',7-diacetate are often synthesized. Accurate and precise quantification of this derivative is paramount for pharmacokinetic studies, formulation development, and quality control. This application note presents a detailed protocol for the quantification of this compound using a reverse-phase high-performance liquid chromatography (RP-HPLC) method with UV detection. While specific methods for this compound are not extensively documented, this protocol is adapted from validated methods for its parent compound, naringenin.[1][2][3][4][5]
Principle
The method employs a C18 stationary phase and a mobile phase consisting of an organic solvent and an aqueous component to achieve chromatographic separation. This compound, being more lipophilic than naringenin due to the acetate groups, is expected to have a longer retention time under reverse-phase conditions. Quantification is achieved by monitoring the UV absorbance at a wavelength corresponding to the chromophore of the flavanone structure and comparing the peak area to a standard calibration curve.
Experimental Protocol
Materials and Reagents
-
This compound reference standard (purity ≥98%)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade or ultrapure)
-
Formic acid (or Phosphoric acid, optional for pH adjustment)
-
0.22 µm syringe filters
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a UV-Vis detector is suitable for this analysis.
| Parameter | Recommended Condition |
| HPLC Column | C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase | Acetonitrile and Water (e.g., 60:40 v/v). The ratio may need optimization. |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 - 20 µL |
| Column Temperature | Ambient or controlled at 25-30°C |
| Detection | UV at approximately 285 nm |
| Run Time | Approximately 10-15 minutes (adjust as needed to ensure elution of the analyte) |
Preparation of Standard Solutions
-
Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.
Sample Preparation
The sample preparation will depend on the matrix (e.g., plasma, tissue homogenate, formulation). A generic protocol for a solid dosage form is provided below:
-
Weigh and finely powder a representative sample.
-
Accurately weigh an amount of powder equivalent to a target concentration of this compound and transfer it to a volumetric flask.
-
Add a suitable volume of methanol and sonicate for 15-20 minutes to ensure complete dissolution.
-
Make up the volume with methanol and mix thoroughly.
-
Filter the solution through a 0.22 µm syringe filter into an HPLC vial before injection.
Method Validation (Summary of Expected Performance)
The developed method should be validated according to ICH guidelines. The following table summarizes the expected quantitative data from such a validation.
| Validation Parameter | Expected Result |
| Linearity (R²) | > 0.999 |
| Range | 1 - 100 µg/mL |
| Precision (%RSD) | < 2% |
| Accuracy (% Recovery) | 98 - 102% |
| Limit of Detection (LOD) | ~0.1 µg/mL |
| Limit of Quantification (LOQ) | ~0.5 µg/mL |
Diagrams
Caption: Experimental workflow for HPLC quantification.
Caption: Simplified signaling pathways of naringenin.
Conclusion
This application note provides a robust and reliable RP-HPLC method for the quantification of this compound. The described protocol is straightforward and utilizes standard HPLC instrumentation, making it readily adaptable in most analytical laboratories. The method is expected to be linear, precise, and accurate over a practical concentration range, rendering it suitable for routine analysis in research and quality control settings. Further optimization of the mobile phase composition may be necessary depending on the specific sample matrix and HPLC system used.
References
- 1. Determination of naringin and naringenin in human plasma by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [PDF] Correlation of two validated methods for the quantification of naringenin in its solid dispersion: HPLC and UV spectrophotometric methods | Semantic Scholar [semanticscholar.org]
- 3. Development and Validation of Liquid Chromatographic Method for Estimation of Naringin in Nanoformulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A method for measuring naringenin in biological fluids and its disposition from grapefruit juice by man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. walshmedicalmedia.com [walshmedicalmedia.com]
Application Notes and Protocols for Naringenin-Induced Apoptosis in Cancer Cells
Disclaimer: As of the latest available research, specific data on the biological activity of Naringenin-4',7-diacetate in inducing apoptosis in cancer cells is limited. Therefore, the following application notes and protocols are based on the extensively studied parent compound, Naringenin . This information is provided as a foundational resource for researchers and drug development professionals interested in the pro-apoptotic potential of naringenin and its derivatives.
Application Notes
Introduction to Naringenin and its Pro-Apoptotic Potential
Naringenin, a flavanone predominantly found in citrus fruits, has garnered significant attention for its diverse pharmacological activities, including anti-inflammatory, antioxidant, and anticancer properties.[1][2] One of the key mechanisms underlying its anticancer effects is the induction of apoptosis, or programmed cell death, in various cancer cell lines.[3][4] Naringenin has been shown to inhibit cancer cell proliferation and trigger apoptosis in cancers of the breast, colon, liver, skin, and pancreas, among others.[3][5][6][7]
Mechanism of Action
Naringenin induces apoptosis through multiple cellular signaling pathways, often in a dose- and time-dependent manner. The primary mechanisms involve:
-
Induction of Oxidative Stress: Naringenin can increase the intracellular levels of reactive oxygen species (ROS) in cancer cells.[8] This elevation in ROS can lead to mitochondrial dysfunction and trigger the intrinsic apoptotic pathway.[8][9]
-
Modulation of Bcl-2 Family Proteins: It alters the balance of pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2) proteins.[9] An increased Bax/Bcl-2 ratio leads to the loss of mitochondrial membrane potential and the release of cytochrome c into the cytoplasm.[9]
-
Activation of Caspases: The release of cytochrome c initiates the caspase cascade, leading to the activation of initiator caspases (e.g., caspase-9) and executioner caspases (e.g., caspase-3).[5][9] Activated caspase-3 is a key mediator of apoptosis, responsible for the cleavage of cellular proteins and the morphological changes associated with apoptosis.[5]
-
Cell Cycle Arrest: Naringenin can induce cell cycle arrest, often at the G0/G1 or G2/M phases, which can be a prelude to apoptosis.[8][9]
-
Inhibition of Survival Pathways: It has been shown to inhibit pro-survival signaling pathways such as the PI3K/Akt and JAK/STAT pathways.[1][5]
Data Presentation
The following tables summarize the quantitative data on the effects of Naringenin on various cancer cell lines as reported in the literature.
Table 1: IC50 Values of Naringenin in Different Cancer Cell Lines
| Cell Line | Cancer Type | IC50 Value | Exposure Time |
| MCF-7 | Breast Cancer | 95 µM | 24 hours |
| MCF-7 | Breast Cancer | 49 µM | 48 hours |
| HT-29 | Colon Cancer | >100 µM | Not Specified |
| HepG2 | Liver Cancer | Not Specified | Not Specified |
| A431 | Skin Carcinoma | Not Specified | Not Specified |
| HOS | Osteosarcoma | Not Specified | Not Specified |
| U2OS | Osteosarcoma | Not Specified | Not Specified |
Table 2: Apoptosis Rates Induced by Naringenin
| Cell Line | Naringenin Concentration | Apoptosis Rate |
| A431 | 100 µM | 6.24% |
| A431 | 300 µM | 14.39% |
| A431 | 500 µM | 26.32% |
| HepG2 | 80 µM - 360 µM | Increase from 0.4% to 7.1% |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effect of Naringenin on cancer cells.
Materials:
-
Cancer cell line of interest
-
Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Naringenin stock solution (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Prepare serial dilutions of Naringenin in complete growth medium from the stock solution.
-
After 24 hours, remove the medium and treat the cells with various concentrations of Naringenin (e.g., 50, 100, 200, 300, 400, 500, 750 µM) and a vehicle control (DMSO) for 12, 24, or 48 hours.[8]
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate for 10 minutes at room temperature in the dark.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability as: (Absorbance of treated cells / Absorbance of control cells) x 100.
Apoptosis Assay (Annexin V-FITC/PI Staining by Flow Cytometry)
This protocol is for quantifying the percentage of apoptotic and necrotic cells after Naringenin treatment.
Materials:
-
Cancer cell line of interest
-
Complete growth medium
-
Naringenin stock solution
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed cells in a 6-well plate and treat with desired concentrations of Naringenin and a vehicle control for 24 hours.
-
Harvest the cells by trypsinization and wash twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour. Annexin V-FITC positive, PI negative cells are early apoptotic; Annexin V-FITC positive, PI positive cells are late apoptotic/necrotic.
Western Blot Analysis of Apoptosis-Related Proteins
This protocol is for detecting the expression levels of key apoptotic proteins.
Materials:
-
Cancer cell line of interest
-
Complete growth medium
-
Naringenin stock solution
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (e.g., anti-Bax, anti-Bcl-2, anti-cleaved caspase-3, anti-PARP, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Treat cells with Naringenin as described previously.
-
Lyse the cells with RIPA buffer and determine the protein concentration using the BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Use β-actin as a loading control to normalize protein expression.
Mandatory Visualizations
Caption: Experimental workflow for assessing Naringenin-induced apoptosis.
Caption: Naringenin-induced apoptotic signaling pathways.
References
- 1. Naringin and Naringenin: Their Mechanisms of Action and the Potential Anticancer Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Naringenin exerts anticancer effects by inducing tumor cell death and inhibiting angiogenesis in malignant melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Naringenin Induces HepG2 Cell Apoptosis via ROS-Mediated JAK-2/STAT-3 Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Naringenin Inhibits Cellular Proliferation, Arrests Cell Cycle and Induces Pro‐Apoptotic Autophagy in MCF‐7 Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibitory Effects of Naringenin on Tumor Growth in Human Cancer Cell Lines and Sarcoma S-180-Implanted Mice [jstage.jst.go.jp]
- 8. Induction of Apoptosis and Antiproliferative Activity of Naringenin in Human Epidermoid Carcinoma Cell through ROS Generation and Cell Cycle Arrest - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Application Notes & Protocols: Naringenin-4',7-diacetate Delivery Systems for In Vivo Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Naringenin, a prominent flavonoid found in citrus fruits, is extensively studied for its diverse pharmacological activities, including antioxidant, anti-inflammatory, neuroprotective, and cardioprotective effects.[1][2] However, its therapeutic potential is significantly hindered by poor aqueous solubility (~46 µg/mL) and low oral bioavailability (approximately 5-15%).[1][3] Naringenin-4',7-diacetate, an acetylated derivative of naringenin, is a potential prodrug designed to overcome these limitations. Acetylation increases lipophilicity, which may enhance absorption across the gastrointestinal tract, with the expectation that endogenous esterases will subsequently hydrolyze the acetate groups to release the parent naringenin into circulation.
These application notes provide a comprehensive guide for researchers initiating in vivo studies with this compound. Due to the limited published data specifically on the in vivo delivery of this compound, this document leverages established protocols and delivery systems developed for its parent compound, naringenin. These methodologies serve as a robust starting point for formulating and evaluating this compound in preclinical models.
Physicochemical Properties
A foundational understanding of the physicochemical properties of both naringenin and its diacetate derivative is crucial for formulation development.
| Property | Naringenin | This compound | Source |
| Molecular Formula | C₁₅H₁₂O₅ | C₁₉H₁₆O₇ | [4][5] |
| Molecular Weight | 272.25 g/mol | 356.33 g/mol | [4][5] |
| Aqueous Solubility | Poor (~46 µg/mL) | Insoluble (predicted) | [1][2] |
| Organic Solubility | Soluble in Ethanol (~2.5 mg/mL), DMSO (~5 mg/mL), DMF (~10 mg/mL) | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [4][6] |
| Melting Point | 247-250°C | 140-142°C | [2][7] |
Section 1: Delivery Systems & Formulation Protocols
The primary challenge in the in vivo application of naringenin and its derivatives is achieving adequate systemic exposure. The following are established delivery systems for naringenin that can be adapted for this compound.
Simple Co-Solvent System for Parenteral Administration
This is the most direct method for initial efficacy and toxicity studies where oral bioavailability is bypassed.
Protocol:
-
Stock Solution Preparation:
-
Weigh the required amount of this compound powder.
-
Dissolve in 100% Dimethyl Sulfoxide (DMSO) to create a concentrated stock solution (e.g., 50-100 mg/mL).[4] Ensure complete dissolution by gentle vortexing.
-
-
Working Solution Preparation (for Intraperitoneal Injection):
-
For a final concentration of 2 mg/mL, dilute the DMSO stock solution with a vehicle such as a mixture of Tween 80 and physiological saline (0.9% NaCl).
-
A common vehicle composition is 5-10% DMSO, 5-10% Tween 80, and 80-90% saline.
-
Example Calculation for 10 mL of 2 mg/mL solution:
-
Take 0.4 mL of a 50 mg/mL this compound stock in DMSO.
-
Add 1.0 mL of Tween 80.
-
Add physiological saline to a final volume of 10 mL.
-
-
Vortex thoroughly to form a clear, stable solution or a fine emulsion.
-
-
Stability Check:
-
Allow the solution to stand at room temperature for at least 2 hours.
-
Visually inspect for any precipitation. Centrifuge briefly (e.g., 2000 x g for 30 seconds) to confirm no pellet forms.
-
-
Administration:
-
Administer to animals (e.g., mice or rats) via intraperitoneal (i.p.) injection. The injection volume is typically 5-10 mL/kg body weight.
-
Workflow for Co-Solvent Formulation Preparation
Caption: Workflow for preparing a co-solvent-based formulation for parenteral administration.
Cyclodextrin Complexation for Enhanced Aqueous Solubility and Oral Bioavailability
Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules, increasing their solubility and stability. Hydroxypropyl-β-cyclodextrin (HPβCD) has been shown to dramatically improve naringenin's bioavailability.[8]
Protocol:
-
Molar Ratio Determination:
-
Start with a 1:1 molar ratio of this compound to HPβCD.
-
-
Complexation (Solvent Evaporation Method):
-
Dissolve this compound and HPβCD in a suitable solvent like ethanol or methanol.
-
Stir the solution for 4-6 hours at room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain a thin film.
-
Dry the resulting solid complex in a vacuum oven overnight to remove any residual solvent.
-
-
Reconstitution:
-
The resulting powder can be reconstituted in water or saline for oral gavage. The complex should readily dissolve to form a clear solution.
-
-
Characterization (Optional but Recommended):
-
Confirm complex formation using techniques like Differential Scanning Calorimetry (DSC) or Fourier-Transform Infrared Spectroscopy (FTIR).
-
Quantitative Data: Naringenin Pharmacokinetics with HPβCD In vivo studies in rats have demonstrated a significant enhancement in naringenin bioavailability when complexed with HPβCD. This provides a benchmark for expected improvements with this compound.[8]
| Parameter | Naringenin Alone (20 mg/kg, oral) | Naringenin-HPβCD Complex (20 mg/kg, oral) | Fold Increase |
| Cₘₐₓ (Maximal Concentration) | 0.3 ± 0.1 µg/mL | 4.3 ± 1.2 µg/mL | 14.6x |
| AUC₀₋₁₀ (Area Under the Curve) | 2.0 ± 0.5 hrµg/mL | 15.0 ± 4.9 hrµg/mL | 7.4x |
| t₁/₂ (Half-life) | ~2.3 hours | ~2.3 hours | No Change |
Nanodelivery Systems
For more advanced delivery, nanoformulations like polymeric nanoparticles or solid lipid nanoparticles (SLNs) can be explored. These systems can protect the drug from degradation, improve absorption, and potentially offer targeted delivery.[9][10]
Protocol (Example: Polymeric Nanoparticles via Emulsification-Solvent Evaporation):
-
Organic Phase Preparation:
-
Dissolve this compound and a biodegradable polymer (e.g., PLGA) in an organic solvent like acetone or ethyl acetate.
-
-
Aqueous Phase Preparation:
-
Prepare an aqueous solution containing a surfactant/stabilizer (e.g., polyvinyl alcohol (PVA) or Poloxamer 188).
-
-
Emulsification:
-
Add the organic phase to the aqueous phase under high-speed homogenization or sonication to form an oil-in-water (o/w) emulsion.
-
-
Solvent Evaporation:
-
Stir the emulsion at room temperature for several hours to allow the organic solvent to evaporate, leading to the formation of solid nanoparticles.
-
-
Purification and Collection:
-
Centrifuge the nanoparticle suspension to pellet the particles.
-
Wash the pellet with deionized water multiple times to remove excess surfactant.
-
Lyophilize the final pellet to obtain a dry nanoparticle powder, which can be stored and later resuspended for administration.
-
Section 2: In Vivo Experimental Design & Protocols
Pharmacokinetic (PK) Study
Objective: To determine the key pharmacokinetic parameters (Cₘₐₓ, Tₘₐₓ, AUC, t₁/₂) of this compound and its hydrolyzed metabolite, naringenin.
Protocol:
-
Animal Model:
-
Use male Sprague-Dawley rats (200-250 g) or ICR mice (20-25 g). House animals under standard conditions with a 12-hour light/dark cycle and access to food and water ad libitum. Fast animals overnight before dosing.
-
-
Dosing:
-
Administer the prepared formulation of this compound via oral gavage (for bioavailability) or intravenous injection (for clearance and volume of distribution). A typical oral dose might range from 20 to 50 mg/kg.[8]
-
-
Blood Sampling:
-
Collect blood samples (~100-200 µL) from the tail vein or saphenous vein at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).
-
Collect blood into heparinized tubes.
-
-
Plasma Preparation:
-
Centrifuge the blood samples at 4,000 rpm for 10 minutes at 4°C to separate the plasma.
-
Store plasma samples at -80°C until analysis.
-
-
Bioanalysis (LC-MS/MS):
-
Develop a sensitive and specific Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method to quantify the concentrations of both this compound and free naringenin in the plasma samples. This will confirm if the prodrug is being converted to the active form.
-
Experimental Workflow for an In Vivo Pharmacokinetic Study
Caption: A typical experimental workflow for conducting a pharmacokinetic study in rodents.
Efficacy Study (Example: Anti-inflammatory Model)
Objective: To evaluate the therapeutic efficacy of the this compound formulation in a relevant disease model. Naringenin is known to inhibit the NF-κB signaling pathway.[1]
Protocol (LPS-Induced Inflammation Model):
-
Animal Groups:
-
Group 1: Vehicle Control (receives formulation vehicle only)
-
Group 2: LPS Control (receives vehicle + LPS challenge)
-
Group 3: Treatment Group (receives this compound formulation + LPS challenge)
-
Group 4: Positive Control (e.g., Dexamethasone + LPS challenge)
-
-
Procedure:
-
Pre-treat animals with the this compound formulation or vehicle orally for a set period (e.g., 7 days).
-
On the final day, administer a final dose of the treatment. One hour later, induce systemic inflammation by injecting Lipopolysaccharide (LPS) intraperitoneally (e.g., 1 mg/kg).
-
After a specified time (e.g., 4-6 hours), euthanize the animals and collect blood and tissues (e.g., liver, lungs) for analysis.
-
-
Endpoint Analysis:
-
Serum Cytokines: Measure levels of pro-inflammatory cytokines like TNF-α, IL-6, and IL-1β using ELISA kits.
-
Tissue Analysis: Homogenize tissues to perform Western blotting for key inflammatory proteins (e.g., p-NF-κB, COX-2, iNOS) or quantitative PCR (qPCR) for gene expression analysis.
-
Histopathology: Fix tissues in formalin, embed in paraffin, and perform Hematoxylin and Eosin (H&E) staining to assess tissue damage and inflammatory cell infiltration.
-
Naringenin's Anti-inflammatory Signaling Pathway
Caption: Naringenin can inhibit inflammation by blocking the activation of the IKK complex.
Disclaimer: These protocols are intended as a guide. Researchers must adapt them to their specific experimental context and comply with all institutional and governmental regulations regarding animal welfare and laboratory safety. The successful delivery of this compound will depend on its unique physicochemical properties, and formulation optimization is highly recommended.
References
- 1. Multi-Therapeutic Potential of Naringenin (4′,5,7-Trihydroxyflavonone): Experimental Evidence and Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Naringenin - LKT Labs [lktlabs.com]
- 3. Naringin and Naringenin: Their Mechanisms of Action and the Potential Anticancer Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound | 18196-13-9 [chemicalbook.com]
- 7. This compound CAS#: 18196-13-9 [amp.chemicalbook.com]
- 8. Enhancement of Naringenin Bioavailability by Complexation with Hydroxypropoyl-β-Cyclodextrin - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Naringenin Nano-Delivery Systems and Their Therapeutic Applications | MDPI [mdpi.com]
- 10. Naringin as Sustained Delivery Nanoparticles Ameliorates the Anti-inflammatory Activity in a Freund’s Complete Adjuvant-Induced Arthritis Model - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Naringenin-4',7-diacetate Cytotoxicity Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Naringenin, a naturally occurring flavanone predominantly found in citrus fruits, has garnered significant attention for its diverse pharmacological properties, including anti-inflammatory, antioxidant, and anticancer activities.[1][2] Its anticancer effects are attributed to the modulation of various signaling pathways that govern cell proliferation, apoptosis, and angiogenesis.[3][4] Consequently, synthetic modifications of the naringenin scaffold are being actively explored to enhance its therapeutic potential.
Naringenin-4',7-diacetate is a derivative of naringenin in which the hydroxyl groups at the 4' and 7' positions are acetylated. This structural modification can significantly alter the physicochemical properties and biological activity of the parent compound. Preliminary research on other naringenin derivatives suggests that such modifications can either enhance or diminish their cytotoxic effects.[5] Notably, one study indicated that this compound lost its anti-influenza activity compared to the parent naringenin, suggesting that acetylation at these positions may impact its biological functions.[6]
This document provides a comprehensive set of protocols for a systematic investigation of the cytotoxic properties of this compound. The following experimental designs and detailed methodologies will enable researchers to thoroughly characterize the in vitro cytotoxic profile of this compound.
Experimental Design and Rationale
A multi-assay approach is recommended to comprehensively evaluate the cytotoxicity of this compound. This involves assessing cell viability, membrane integrity, and the induction of apoptosis.
A. Cell Line Selection:
A panel of human cancer cell lines is recommended to assess the breadth of cytotoxic activity. Based on the known activity of naringenin, the following cell lines are suggested for initial screening:[7]
-
MCF-7: A human breast adenocarcinoma cell line, representing a common solid tumor.
-
HL-60: A human promyelocytic leukemia cell line, representing a hematological malignancy.
-
A549: A human lung carcinoma cell line.
B. Controls:
-
Vehicle Control: The solvent used to dissolve this compound (e.g., DMSO) should be added to cells at the same final concentration as in the experimental wells.
-
Negative Control: Untreated cells.
-
Positive Control (Compound): Naringenin should be run in parallel to compare the activity of the diacetate derivative to its parent compound.
-
Positive Control (Chemotherapeutic): A standard chemotherapeutic agent (e.g., Doxorubicin) should be used to confirm the sensitivity of the cell lines to cytotoxic agents.
C. Concentration Range:
A broad concentration range of this compound should be tested to determine the dose-response relationship and calculate the half-maximal inhibitory concentration (IC50). A suggested starting range is from 0.1 µM to 200 µM.
Experimental Workflow
References
- 1. Biological activities of naringenin: A narrative review based on in vitro and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Naringenin as potent anticancer phytocompound in breast carcinoma: from mechanistic approach to nanoformulations based therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Naringenin exerts anticancer effects by inducing tumor cell death and inhibiting angiogenesis in malignant melanoma [medsci.org]
- 4. Naringin and Naringenin: Their Mechanisms of Action and the Potential Anticancer Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel O-alkyl Derivatives of Naringenin and Their Oximes with Antimicrobial and Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effect of Structural Differences in Naringenin, Prenylated Naringenin, and Their Derivatives on the Anti-Influenza Virus Activity and Cellular Uptake of Their Flavanones - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibitory Effects of Naringenin on Tumor Growth in Human Cancer Cell Lines and Sarcoma S-180-Implanted Mice [jstage.jst.go.jp]
Application Notes and Protocols: Naringenin in Gene Expression Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Naringenin, a naturally occurring flavanone predominantly found in citrus fruits, has garnered significant attention for its diverse pharmacological activities, including anti-inflammatory, antioxidant, neuroprotective, and anti-cancer effects.[1][2][3] Its therapeutic potential is largely attributed to its ability to modulate various signaling pathways and consequently alter gene expression. This document provides detailed application notes and protocols for studying the effects of naringenin on gene expression. While the focus is on naringenin, this information serves as a strong foundation for investigating related compounds such as Naringenin-4',7-diacetate, which is expected to exhibit similar biological activities.
Mechanism of Action
Naringenin exerts its effects by interacting with multiple cellular targets, leading to the modulation of a complex network of signaling pathways. Its primary mechanisms include the regulation of transcription factors, modulation of enzyme activity, and scavenging of reactive oxygen species (ROS).[2][4] These actions collectively influence the expression of genes involved in critical cellular processes such as apoptosis, cell cycle regulation, inflammation, and angiogenesis.[1][5][6]
Key Signaling Pathways Modulated by Naringenin
Naringenin has been shown to influence several key signaling pathways that are often dysregulated in disease states. Understanding these pathways is crucial for designing and interpreting gene expression studies.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation and immunity. Naringenin has been demonstrated to inhibit the activation of NF-κB.[7][8] This is often achieved by preventing the phosphorylation and subsequent degradation of IκBα, the inhibitory subunit of NF-κB. As a result, the p65 subunit of NF-κB is retained in the cytoplasm and cannot translocate to the nucleus to activate the transcription of pro-inflammatory genes.[7]
PI3K/Akt/mTOR Signaling Pathway
The Phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR pathway is a critical regulator of cell survival, proliferation, and growth. Dysregulation of this pathway is a hallmark of many cancers. Naringenin has been shown to inhibit the PI3K/Akt/mTOR pathway, leading to the induction of apoptosis and inhibition of cell proliferation in cancer cells.[1][6][9]
p53 Signaling Pathway
The p53 tumor suppressor pathway plays a crucial role in preventing cancer formation. Naringenin has been found to modulate the p53 pathway, often leading to the upregulation of p53 and its target genes, which are involved in cell cycle arrest and apoptosis.[9][10]
Experimental Protocols
The following protocols provide a general framework for investigating the effects of naringenin on gene expression. Specific parameters may need to be optimized based on the cell type and experimental goals.
Cell Culture and Treatment
-
Cell Line Selection: Choose a cell line relevant to the research question (e.g., MCF-7 for breast cancer, HUVECs for angiogenesis, RAW 264.7 for inflammation).
-
Cell Culture: Culture cells in the appropriate medium supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
-
Naringenin Preparation: Dissolve naringenin in a suitable solvent, such as dimethyl sulfoxide (DMSO), to prepare a stock solution. Further dilute the stock solution in a complete culture medium to the desired final concentrations. Ensure the final DMSO concentration does not exceed a level that affects cell viability (typically <0.1%).
-
Treatment: Seed cells in culture plates and allow them to adhere overnight. Replace the medium with a fresh medium containing various concentrations of naringenin or vehicle control (DMSO). The treatment duration will vary depending on the specific genes of interest and the cell type, but a common range is 24 to 72 hours.
RNA Extraction and Quality Control
-
RNA Isolation: After treatment, lyse the cells directly in the culture dish using a lysis buffer from a commercial RNA isolation kit (e.g., RNeasy Mini Kit, Qiagen or TRIzol Reagent, Thermo Fisher Scientific).
-
RNA Purification: Follow the manufacturer's protocol for RNA purification, including a DNase I treatment step to remove any contaminating genomic DNA.
-
RNA Quantification and Quality Assessment: Determine the RNA concentration and purity using a spectrophotometer (e.g., NanoDrop). The A260/A280 ratio should be between 1.8 and 2.0. Assess RNA integrity using an Agilent Bioanalyzer or by gel electrophoresis to ensure the absence of degradation.
Gene Expression Analysis
-
Reverse Transcription: Synthesize complementary DNA (cDNA) from the isolated RNA using a reverse transcription kit.
-
Primer Design: Design or obtain validated primers for the target genes and at least one stable housekeeping gene (e.g., GAPDH, ACTB) for normalization.
-
qRT-PCR Reaction: Set up the qRT-PCR reaction using a SYBR Green or probe-based master mix.
-
Data Analysis: Analyze the amplification data using the comparative Ct (ΔΔCt) method to determine the relative fold change in gene expression.
For a global view of gene expression changes, microarray analysis can be employed.
-
Sample Preparation: Prepare labeled cRNA or cDNA from the isolated RNA samples according to the microarray platform's protocol (e.g., Affymetrix, Agilent).
-
Hybridization: Hybridize the labeled samples to the microarray chips.
-
Scanning and Data Extraction: Scan the arrays and extract the raw data.
-
Data Analysis: Perform data normalization and statistical analysis to identify differentially expressed genes. Further bioinformatics analysis, such as pathway and gene ontology analysis, can provide insights into the biological processes affected by naringenin.
Data Presentation: Effects of Naringenin on Gene Expression
The following tables summarize the typical effects of naringenin on the expression of key genes in different biological contexts. The fold changes are illustrative and can vary depending on the experimental conditions.
Table 1: Naringenin's Effect on Genes Involved in Apoptosis and Cell Cycle
| Gene | Function | Typical Change in Expression | Reference |
| Upregulated | |||
| Bax | Pro-apoptotic | ↑ | [1] |
| Bak | Pro-apoptotic | ↑ | [1] |
| Caspase-3 | Executioner caspase in apoptosis | ↑ | [2] |
| Caspase-9 | Initiator caspase in apoptosis | ↑ | [9] |
| p53 | Tumor suppressor | ↑ | [9][10] |
| p21 | Cell cycle inhibitor | ↑ | [9] |
| Downregulated | |||
| Bcl-2 | Anti-apoptotic | ↓ | [1][9] |
| Cyclin D1 | Cell cycle progression | ↓ | [2] |
| CDK4 | Cell cycle progression | ↓ | [1] |
Table 2: Naringenin's Effect on Genes Involved in Inflammation
| Gene | Function | Typical Change in Expression | Reference |
| Downregulated | |||
| TNF-α | Pro-inflammatory cytokine | ↓ | [11][12][13] |
| IL-6 | Pro-inflammatory cytokine | ↓ | [11][12][13] |
| IL-1β | Pro-inflammatory cytokine | ↓ | [11][12][13] |
| COX-2 | Inflammatory enzyme | ↓ | [7][14] |
| iNOS | Inflammatory enzyme | ↓ | [7][14] |
Table 3: Naringenin's Effect on Genes Involved in Angiogenesis
| Gene | Function | Typical Change in Expression | Reference |
| Downregulated | |||
| VEGF | Vascular endothelial growth factor | ↓ | [15] |
| Tie-2 | Angiopoietin receptor | ↓ | [15] |
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for studying the effects of naringenin on gene expression.
Conclusion
Naringenin is a promising natural compound that modulates gene expression through its influence on various key signaling pathways. The protocols and data presented here provide a comprehensive guide for researchers and scientists to investigate the molecular mechanisms underlying the therapeutic effects of naringenin and related compounds. Further studies, particularly those focusing on the in vivo effects and the specific actions of derivatives like this compound, are warranted to fully elucidate their potential in drug development.
References
- 1. Naringenin as potent anticancer phytocompound in breast carcinoma: from mechanistic approach to nanoformulations based therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Naringenin: its chemistry and roles in neuroprotection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. iris.unica.it [iris.unica.it]
- 5. researchgate.net [researchgate.net]
- 6. Naringin and Naringenin: Their Mechanisms of Action and the Potential Anticancer Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Naringenin attenuates inflammation and apoptosis of osteoarthritic chondrocytes via the TLR4/TRAF6/NF-κB pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Identification of potential therapeutic target of naringenin in breast cancer stem cells inhibition by bioinformatics and in vitro studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Naringenin as a neurotherapeutic agent in Alzheimer’s disease: epigenetic signatures, gut microbiota alterations, and molecular neuroprotection [frontiersin.org]
- 12. On the Neuroprotective Effects of Naringenin: Pharmacological Targets, Signaling Pathways, Molecular Mechanisms, and Clinical Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Naringenin Prevents Oxidative Stress and Inflammation in LPS-Induced Liver Injury through the Regulation of LncRNA-mRNA in Male Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Regulatory mechanism and therapeutic potentials of naringin against inflammatory disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Naringenin exerts anticancer effects by inducing tumor cell death and inhibiting angiogenesis in malignant melanoma - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Testing the Antiviral Activity of Naringenin-4',7-diacetate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for evaluating the antiviral activity of Naringenin-4',7-diacetate. While the parent compound, naringenin, has demonstrated a broad spectrum of antiviral activities, research indicates that the diacetate derivative shows a significant reduction in efficacy, particularly against the influenza virus. The following protocols are designed to enable a thorough investigation of the antiviral potential of this compound.
Overview and Rationale
Naringenin, a naturally occurring flavanone found in citrus fruits, has been investigated for its antiviral properties against a range of viruses, including Influenza virus, Dengue virus, Zika virus, Hepatitis C virus (HCV), and Porcine epidemic diarrhea virus (PEDV). Its mechanisms of action are thought to involve the inhibition of viral replication and the modulation of host immune responses, such as the TLR4/NF-κB and RIG-I-MAVS signaling pathways.
In contrast, a study focusing on derivatives of naringenin found that this compound "markedly lost its anti-influenza activity" when tested against the influenza A/PR/8/34 strain in Madin-Darby canine kidney (MDCK) cells, as compared to the parent naringenin compound which had a 50% inhibitory concentration (IC50) of 290 µM.[1] This highlights the critical role of the hydroxyl groups at the 4' and 7' positions for the anti-influenza activity of naringenin.
The following protocols outline the essential in vitro assays required to characterize the antiviral profile of this compound: a cytotoxicity assay to determine its effect on host cell viability, and two primary antiviral assays—the Plaque Reduction Assay and the Virus Yield Reduction Assay—to quantify its ability to inhibit viral replication.
Data Presentation
The following table summarizes the reported antiviral activity of Naringenin and this compound against influenza virus. This serves as a reference for expected outcomes and for comparison with new experimental data.
| Compound | Virus | Host Cell | IC50 (µM) | CC50 (µM) | Selectivity Index (SI = CC50/IC50) | Reference |
| Naringenin | Influenza A/PR/8/34 | MDCK | 290 | > Highest Tested Conc. | Not Determined | [1] |
| This compound | Influenza A/PR/8/34 | MDCK | Inactive | > Highest Tested Conc. | Not Applicable | [1] |
Experimental Protocols
Cell and Virus Culture
-
Cell Line: Madin-Darby canine kidney (MDCK) cells are a suitable host for influenza A virus propagation and are recommended for these assays. Cells should be maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin, at 37°C in a humidified atmosphere with 5% CO2.
-
Virus Strain: Influenza A/PR/8/34 is a commonly used laboratory strain. Virus stocks should be prepared by infecting MDCK cells and harvesting the supernatant when the cytopathic effect (CPE) is widespread. The virus titer should be determined by a plaque assay and expressed as plaque-forming units per milliliter (PFU/mL).
Cytotoxicity Assay (MTT Assay)
This assay is crucial to determine the concentration range of this compound that is non-toxic to the host cells, allowing for the interpretation of antiviral data without the confounding factor of compound-induced cell death.
Materials:
-
MDCK cells
-
96-well cell culture plates
-
DMEM with 2% FBS
-
This compound (dissolved in DMSO, then diluted in media)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
Phosphate-buffered saline (PBS)
Protocol:
-
Seed MDCK cells in a 96-well plate at a density of 2 x 10^4 cells/well and incubate for 24 hours.
-
Prepare serial dilutions of this compound in DMEM with 2% FBS. A suggested starting concentration is 500 µM, with 2-fold serial dilutions. Include a vehicle control (DMSO at the highest concentration used for the compound) and a cell-only control.
-
Remove the growth medium from the cells and add 100 µL of the compound dilutions to the respective wells.
-
Incubate the plate for 48-72 hours (this should match the duration of the antiviral assays).
-
After incubation, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the 50% cytotoxic concentration (CC50), which is the concentration of the compound that reduces cell viability by 50% compared to the cell-only control.
Plaque Reduction Assay
This assay measures the ability of a compound to inhibit the formation of viral plaques, which are localized areas of cell death caused by viral infection.
Materials:
-
MDCK cells in 6-well or 12-well plates
-
Influenza A/PR/8/34 virus stock
-
This compound
-
Overlay medium (e.g., 2X DMEM mixed 1:1 with 1.6% agarose) containing TPCK-trypsin (2 µg/mL)
-
Crystal violet staining solution (0.1% crystal violet in 20% ethanol)
Protocol:
-
Seed MDCK cells in 6-well or 12-well plates and grow to confluence.
-
Prepare virus dilutions in serum-free DMEM to yield approximately 100 PFU/well.
-
Pre-incubate the virus dilution with an equal volume of this compound dilutions for 1 hour at 37°C. The final concentrations of the compound should be at non-toxic levels as determined by the cytotoxicity assay. Include a virus-only control.
-
Wash the confluent cell monolayers with PBS and infect with 200 µL of the virus-compound mixture.
-
Allow the virus to adsorb for 1 hour at 37°C, with gentle rocking every 15 minutes.
-
Remove the inoculum and overlay the cells with 2 mL of the agarose overlay medium containing the respective concentrations of this compound.
-
Incubate the plates at 37°C with 5% CO2 for 48-72 hours until plaques are visible.
-
Fix the cells with 10% formalin for at least 1 hour.
-
Remove the agarose overlay and stain the cells with crystal violet solution for 15 minutes.
-
Wash the plates with water and count the number of plaques.
-
Calculate the percentage of plaque reduction compared to the virus-only control and determine the IC50 value (the concentration that inhibits 50% of plaque formation).
Virus Yield Reduction Assay
This assay quantifies the amount of infectious virus produced in the presence of the test compound.
Materials:
-
MDCK cells in 24-well or 48-well plates
-
Influenza A/PR/8/34 virus stock
-
This compound
-
Serum-free DMEM with TPCK-trypsin (2 µg/mL)
Protocol:
-
Seed MDCK cells in 24-well or 48-well plates and grow to confluence.
-
Infect the cells with influenza A/PR/8/34 at a multiplicity of infection (MOI) of 0.01 for 1 hour at 37°C.
-
Remove the virus inoculum, wash the cells with PBS, and add 500 µL of serum-free DMEM containing TPCK-trypsin and serial dilutions of this compound.
-
Incubate the plates for 24-48 hours at 37°C.
-
Harvest the supernatant from each well.
-
Determine the virus titer in the supernatant by performing a plaque assay on fresh MDCK cell monolayers as described in section 3.3.
-
Calculate the reduction in virus yield for each compound concentration compared to the virus-only control and determine the IC50 value.
Visualization of Experimental Workflow and Signaling Pathways
The following diagrams illustrate the experimental workflow and a potential signaling pathway that could be investigated.
Caption: General workflow for antiviral activity testing.
Caption: Potential signaling pathways modulated by naringenin.
References
Troubleshooting & Optimization
Technical Support Center: Improving the Solubility of Naringenin-4',7-diacetate for Bioassays
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance for researchers working with Naringenin-4',7-diacetate (NDA), a derivative of the flavonoid naringenin. Due to its physicochemical properties, NDA can present solubility challenges in aqueous solutions commonly used for bioassays. This resource offers frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols to help you successfully prepare and use NDA in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound (NDA) and how might its structure affect solubility?
This compound is a derivative of naringenin where the hydroxyl groups at positions 4' and 7 of the naringenin backbone have been acetylated. This acetylation increases the lipophilicity of the molecule, which can lead to poor solubility in aqueous solutions. However, this modification can also enhance its permeability across cell membranes and may alter its biological activity compared to the parent compound, naringenin.[1][2][3]
Q2: What is the best solvent for dissolving this compound for bioassays?
For preparing high-concentration stock solutions of NDA, organic solvents are recommended. Based on the solubility of the parent compound, naringenin, and the increased lipophilicity of the diacetate form, Dimethyl Sulfoxide (DMSO) is an excellent first choice.[4][5] Ethanol is another potential solvent.[4] It is crucial to prepare a high-concentration stock solution in an organic solvent, which can then be serially diluted into your aqueous assay buffer or cell culture medium to achieve the desired final concentration.
Q3: How can I determine the solubility of my specific batch of this compound?
The solubility of a compound can vary slightly between batches due to factors like purity and crystalline form. Therefore, it is advisable to determine the practical solubility of your specific batch of NDA in the chosen solvent. A straightforward method involves preparing a saturated solution and then determining the concentration of the dissolved compound. A detailed protocol for this is provided in the "Experimental Protocols" section.
Q4: How do I prepare a stock solution of this compound?
A detailed step-by-step guide for preparing a high-concentration stock solution of NDA in DMSO is available in the "Experimental Protocols" section. In general, you will dissolve a known mass of NDA in a specific volume of sterile DMSO to achieve a high-concentration stock (e.g., 50-100 mM). This stock solution should be stored at -20°C or -80°C to maintain stability.
Q5: What is the maximum recommended concentration of DMSO in my cell culture?
The final concentration of DMSO in your cell culture medium should be kept as low as possible to avoid solvent-induced cytotoxicity. A commonly accepted maximum concentration of DMSO in most cell-based assays is less than 0.5% (v/v), and ideally, it should be below 0.1%. Always include a vehicle control (medium with the same final concentration of DMSO without your compound) in your experiments to account for any effects of the solvent.
Q6: What are the known signaling pathways potentially affected by this compound?
While the specific signaling pathways modulated by this compound are not extensively documented, the parent compound, naringenin, is known to interact with several key cellular signaling pathways. These include the PI3K/Akt/mTOR and NF-κB pathways, which are involved in cell survival, proliferation, and inflammation.[6][7][8] It is plausible that the diacetate derivative may interact with similar pathways.
Troubleshooting Guide
Problem: My this compound is not dissolving in the organic solvent.
-
Possible Cause: The concentration you are trying to achieve exceeds the solubility limit of the compound in that solvent.
-
Solution:
-
Try gentle warming of the solution in a water bath (e.g., 37°C).
-
Vortex the solution for an extended period.
-
If the compound still does not dissolve, you will need to prepare a less concentrated stock solution.
-
Problem: I see a precipitate after adding the stock solution to my aqueous buffer or cell culture medium.
-
Possible Cause 1: The final concentration of NDA in the aqueous solution is above its solubility limit.
-
Solution 1:
-
Lower the final concentration of NDA in your assay.
-
When diluting the stock solution, add it to the aqueous solution dropwise while vortexing or stirring to ensure rapid mixing.
-
Consider using a co-solvent system if your experimental design allows. For in vivo studies, formulations with excipients like Tween 80 can be used to improve solubility.[9]
-
-
Possible Cause 2: The concentration of the organic solvent in the final solution is too high, causing the compound to crash out.
-
Solution 2:
-
Ensure your serial dilutions are planned to keep the final DMSO concentration low (ideally <0.1%).
-
Prepare an intermediate dilution of your stock solution in the solvent before the final dilution into the aqueous medium.
-
Problem: I am observing unexpected cytotoxicity in my bioassay.
-
Possible Cause 1: The cytotoxicity is due to the organic solvent (e.g., DMSO).
-
Solution 1:
-
Ensure you have a vehicle control with the same final concentration of the solvent.
-
Lower the final concentration of the solvent in your assay by preparing a more concentrated stock solution if solubility allows.
-
-
Possible Cause 2: The compound itself is cytotoxic at the tested concentrations.
-
Solution 2:
-
Perform a dose-response curve to determine the cytotoxic concentration range of NDA for your specific cell line.
-
Consult the literature for typical concentration ranges used for naringenin and its derivatives in similar assays. For naringenin, concentrations ranging from 10 µM to 750 µM have been used in cell-based assays.[10][11]
-
Experimental Protocols
Protocol 1: Determination of Practical Solubility of this compound in an Organic Solvent
Objective: To determine the approximate maximum solubility of NDA in a chosen organic solvent (e.g., DMSO).
Materials:
-
This compound (powder)
-
Anhydrous, sterile DMSO
-
Microcentrifuge tubes
-
Vortex mixer
-
Microcentrifuge
-
Spectrophotometer or HPLC system
Procedure:
-
Add an excess amount of NDA powder to a pre-weighed microcentrifuge tube.
-
Add a known volume of DMSO (e.g., 100 µL).
-
Vortex the tube vigorously for 2-3 minutes.
-
Incubate the tube at room temperature for 1-2 hours, with intermittent vortexing.
-
Centrifuge the tube at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the undissolved solid.
-
Carefully collect a known volume of the supernatant without disturbing the pellet.
-
Serially dilute the supernatant in the same solvent.
-
Measure the absorbance of the dilutions using a spectrophotometer at the λmax of NDA (if known) or analyze the concentration using a validated HPLC method with a standard curve.
-
Calculate the concentration of the saturated supernatant to determine the solubility.
Protocol 2: Preparation of a High-Concentration Stock Solution of this compound
Objective: To prepare a sterile, high-concentration stock solution of NDA for use in bioassays.
Materials:
-
This compound (powder)
-
Anhydrous, sterile DMSO
-
Sterile, conical tube or vial
-
Calibrated pipette
Procedure:
-
Calculate the required mass of NDA to prepare a stock solution of the desired concentration (e.g., 100 mM).
-
Molecular Weight of this compound: 356.33 g/mol
-
Mass (g) = Desired Concentration (mol/L) x Volume (L) x Molecular Weight ( g/mol )
-
-
Weigh the calculated amount of NDA powder and add it to a sterile conical tube.
-
Add the calculated volume of sterile DMSO to the tube.
-
Vortex the tube until the NDA is completely dissolved. Gentle warming (37°C) may be applied if necessary.
-
Once dissolved, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C, protected from light.
Data Presentation
Table 1: Solubility of Naringenin and Naringin in Common Organic Solvents
| Compound | Solvent | Approximate Solubility | Reference |
| Naringenin | Ethanol | ~2.5 mg/mL | [4] |
| Naringenin | DMSO | ≥ 100 mg/mL | [5] |
| Naringenin | DMF | ~10 mg/mL | [4] |
| Naringin | Ethanol | ~1 mg/mL | [12] |
| Naringin | DMSO | ~10 mg/mL | [12] |
| Naringin | DMF | ~20 mg/mL | [12] |
Table 2: Example Data Sheet for Solubility Determination of this compound in DMSO
| Parameter | Value |
| Mass of NDA added | 10 mg |
| Volume of DMSO added | 100 µL |
| Dilution factor of supernatant | 1:100 |
| Concentration of diluted sample (from standard curve) | 1.5 mg/mL |
| Calculated Solubility of Saturated Solution | 150 mg/mL |
Visualizations
Caption: Experimental workflow for determining the practical solubility of this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. [PDF] Natural acylated flavonoids: their chemistry and biological merits in context to molecular docking studies | Semantic Scholar [semanticscholar.org]
- 3. Unveiling Natural and Semisynthetic Acylated Flavonoids: Chemistry and Biological Actions in the Context of Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. Regulatory mechanism and therapeutic potentials of naringin against inflammatory disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Naringin and Naringenin: Their Mechanisms of Action and the Potential Anticancer Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 10. Naringenin alleviates hyperglycemia-induced renal toxicity by regulating activating transcription factor 4–C/EBP homologous protein mediated apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Induction of Apoptosis and Antiproliferative Activity of Naringenin in Human Epidermoid Carcinoma Cell through ROS Generation and Cell Cycle Arrest - PMC [pmc.ncbi.nlm.nih.gov]
- 12. cdn.caymanchem.com [cdn.caymanchem.com]
Naringenin-4',7-diacetate stability in different solvent systems
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Naringenin-4',7-diacetate. The information is presented in a question-and-answer format to directly address common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the recommended solvents for dissolving this compound?
A1: this compound is soluble in a range of common organic solvents. For stock solutions and experimental use, the following solvents are recommended:
-
Dimethyl sulfoxide (DMSO)
-
Ethanol
-
Methanol
-
Chloroform
-
Dichloromethane
-
Ethyl Acetate
-
Acetone
It is crucial to use anhydrous solvents to minimize the risk of hydrolysis of the acetate groups. The choice of solvent should also be compatible with your specific experimental setup and downstream applications.
Q2: How should I store this compound, both in solid form and in solution?
A2: Proper storage is critical to maintain the integrity of this compound.
-
Solid Form: Store the solid compound in a tightly sealed container in a cool, dry, and dark place. A desiccator at room temperature is suitable for short-term storage. For long-term storage, refrigeration (-20°C) is recommended.
-
In Solution: The stability of this compound in solution is highly dependent on the solvent, pH, temperature, and exposure to light. For optimal stability, prepare fresh solutions for each experiment. If short-term storage is necessary, store aliquots in tightly sealed vials at -20°C or -80°C and protect from light. Avoid repeated freeze-thaw cycles.
Q3: What are the primary factors that can affect the stability of this compound in my experiments?
A3: The stability of this compound can be influenced by several factors:
-
pH: The acetate groups are susceptible to hydrolysis, a reaction that is catalyzed by both acidic and basic conditions. Neutral pH (around 6-7) is generally recommended to minimize hydrolysis.
-
Temperature: Elevated temperatures can accelerate the rate of hydrolysis and other degradation pathways. It is advisable to conduct experiments at controlled, and where possible, lower temperatures.
-
Light: Like many flavonoids, this compound may be susceptible to photodegradation. It is best practice to protect solutions from direct light exposure by using amber vials or covering vessels with aluminum foil.
-
Solvent Purity: The presence of water or other nucleophilic impurities in the solvent can promote the hydrolysis of the acetate groups. Always use high-purity, anhydrous solvents.
Troubleshooting Guide
Issue 1: Unexpected Peaks in Analytical Chromatogram (e.g., HPLC)
Possible Cause: Degradation of this compound. The most likely degradation products are Naringenin-7-acetate, Naringenin-4'-acetate, and the parent compound, Naringenin, due to the hydrolysis of the ester bonds.
Troubleshooting Steps:
-
Review Solution Preparation and Storage:
-
Were anhydrous solvents used?
-
Was the pH of the solution controlled?
-
Were the solutions protected from light and stored at an appropriate temperature?
-
How old are the solutions? Prepare fresh solutions to see if the issue persists.
-
-
Analyze a Freshly Prepared Standard: Prepare a new solution of this compound and immediately analyze it to establish a baseline chromatogram.
-
Forced Degradation Study: To confirm the identity of the degradation products, you can perform a forced degradation study. Expose a solution of this compound to mild acidic, basic, and oxidative conditions, as well as heat and light. Analyze the resulting solutions by HPLC-MS to identify the degradation products.
Issue 2: Inconsistent or Poor Reproducibility of Experimental Results
Possible Cause: This could be due to the on-going degradation of this compound during the course of your experiment, leading to a decrease in the effective concentration of the active compound.
Troubleshooting Steps:
-
Assess Compound Stability Under Experimental Conditions: Design a small-scale stability study that mimics your experimental conditions (solvent, pH, temperature, duration). Analyze the concentration of this compound at different time points to determine its stability profile.
-
Minimize Experiment Duration: If the compound is found to be unstable under your experimental conditions, try to minimize the duration of the experiment.
-
Prepare Fresh Solutions: Always use freshly prepared solutions of this compound for each experiment to ensure a consistent starting concentration.
Experimental Protocols
Protocol for Assessing the Stability of this compound
This protocol outlines a general procedure for evaluating the stability of this compound in a specific solvent system.
1. Materials:
-
This compound
-
High-purity anhydrous solvent of interest (e.g., DMSO, Ethanol)
-
Buffers of desired pH (e.g., phosphate buffer for pH 7, acetate buffer for pH 5)
-
HPLC or UPLC system with a suitable detector (e.g., UV-Vis or MS)
-
C18 reversed-phase column
-
Volumetric flasks and pipettes
-
Incubator or water bath for temperature control
-
Light chamber or aluminum foil for photostability testing
2. Preparation of Stock Solution:
-
Accurately weigh a known amount of this compound and dissolve it in the chosen anhydrous solvent to prepare a concentrated stock solution (e.g., 10 mM).
3. Preparation of Test Solutions:
-
Dilute the stock solution with the appropriate solvent or buffer to the desired final concentration for the stability study (e.g., 100 µM). Prepare enough volume for all time points.
4. Stability Study Conditions:
-
pH Stability: Prepare test solutions in buffers of different pH values (e.g., pH 3, 5, 7, 9). Incubate at a constant temperature.
-
Temperature Stability: Prepare test solutions in a single solvent/buffer system and incubate at different temperatures (e.g., 4°C, 25°C, 37°C, 50°C).
-
Photostability: Prepare two sets of test solutions. Expose one set to a controlled light source (e.g., a photostability chamber with a specific lux level) and keep the other set in the dark as a control.
5. Sampling and Analysis:
-
At predetermined time points (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each test solution.
-
Immediately analyze the samples by a validated HPLC method to determine the concentration of this compound remaining.
6. Data Analysis:
-
Calculate the percentage of this compound remaining at each time point relative to the initial concentration (time 0).
-
Plot the percentage remaining versus time to visualize the degradation kinetics.
Data Presentation
Table 1: Hypothetical Stability of this compound in Different Solvents at 25°C (Protected from Light)
| Solvent | % Remaining after 24h | % Remaining after 48h |
| Anhydrous DMSO | >98% | >95% |
| Anhydrous Ethanol | >95% | >90% |
| Aqueous Buffer (pH 7) | ~90% | ~80% |
| Aqueous Buffer (pH 5) | ~85% | ~70% |
| Aqueous Buffer (pH 9) | ~80% | ~60% |
Note: This table presents hypothetical data based on the expected stability of acetylated flavonoids. Actual results may vary and should be determined experimentally.
Visualizations
Caption: Experimental workflow for assessing the stability of this compound.
Caption: Potential hydrolysis pathway of this compound.
Technical Support Center: Optimizing Naringenin-4',7-diacetate Dosage for In Vivo Experiments
Disclaimer: Publicly available research specifically detailing in vivo dosages for Naringenin-4',7-diacetate is limited. This guide provides troubleshooting and dosage optimization principles based on its parent compound, Naringenin. Researchers should adapt these principles cautiously and conduct preliminary dose-finding studies for this compound.
Frequently Asked Questions (FAQs)
Q1: Where should I start with dosing for my in vivo experiment?
A1: A logical starting point is to review established dosages for the parent compound, Naringenin, in similar experimental models. This data can inform the design of a preliminary dose-escalation study for this compound. Extensive research has been conducted on naringenin, providing a range of effective doses.[1][2][3][4]
Table 1: Summary of Reported In Vivo Dosages for Naringenin
| Animal Model | Dosage | Route of Administration | Frequency | Key Observed Effect(s) |
| Rats (Sprague-Dawley) | 10 mg/kg | Intravenous (IV) | Single dose | Pharmacokinetic profiling.[5] |
| Rats (Sprague-Dawley) | 50 mg/kg | Oral Gavage (p.o.) | Single dose | Pharmacokinetic profiling.[5] |
| Mice | 20 mg/kg | Intraperitoneal (IP) | 5 days/week for 8 weeks | Assessment of antidiabetic osteoporotic effects.[6] |
| Rats (STZ-induced diabetic) | 5-10 mg/kg | Not Specified | 10 weeks | Decreased serum glucose, cholesterol, and triglycerides.[7] |
| Mice (Alloxan-induced diabetic) | 75 mg/kg | Not Specified | 7 days | Increased body weight and improved hematological parameters.[7] |
| Mice | 25, 50, 100 mg/kg | Oral Gavage (p.o.) | Not Specified | Reduced nitric oxide content and inflammatory cytokines.[8] |
Q2: How do I prepare Naringenin or its derivatives for in vivo administration?
A2: The solubility of flavanones like Naringenin can be challenging. A common method involves creating a suspension for oral gavage or a solubilized solution for injection.
Detailed Protocol: Preparation of Naringenin Suspension for Oral Gavage (0.5% CMC)
-
Calculate the Required Amount: Determine the total amount of Naringenin needed based on the dosage (e.g., 50 mg/kg), the number of animals, and the study duration.
-
Prepare the Vehicle: To prepare a 0.5% (w/v) carboxymethylcellulose (CMC) solution, weigh 0.5 g of CMC and slowly add it to 100 mL of sterile physiological saline while stirring continuously to prevent clumping. Stir until the CMC is fully dissolved and the solution is clear.
-
Suspend the Compound: Weigh the calculated amount of Naringenin powder. Gradually add the 0.5% CMC vehicle to the powder while triturating with a mortar and pestle to create a smooth, homogenous suspension.
-
Verify Homogeneity: Before each administration, ensure the suspension is well-mixed, as the compound may settle over time.
For intraperitoneal injections, a mixture of dimethylsulfoxide (DMSO), Tween 80, and saline can be used to fully dissolve naringenin.[6]
Q3: What are the primary signaling pathways Naringenin is known to modulate?
A3: Naringenin is pleiotropic, meaning it affects multiple signaling pathways.[1][9] Its anti-inflammatory and neuroprotective effects are often attributed to its modulation of key cellular signaling cascades.
One of the most well-documented mechanisms is the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) pathway.[9][10][11] NF-κB is a central regulator of inflammation.
Other important pathways modulated by naringenin include PI3K/Akt/mTOR and MAPK signaling.[1][9][10]
Troubleshooting Guide
Problem: I am not observing the expected therapeutic effect.
Solution: A lack of efficacy can stem from several factors, from compound stability to dosage. Follow this systematic troubleshooting workflow to identify the potential issue.
Problem: I am observing signs of toxicity in my animals.
Solution: Toxicity can arise from the compound itself, the vehicle, or the administration procedure. It's critical to distinguish the cause.
Table 2: Potential Signs of Toxicity and Corresponding Actions
| Observed Sign | Potential Cause | Recommended Action |
| Significant weight loss (>15%) | High dosage, vehicle intolerance, or systemic toxicity. | Immediately reduce the dose by 50% or pause dosing. Monitor animal health closely. |
| Lethargy, ruffled fur, hunched posture | General malaise due to compound or vehicle effects. | Conduct a vehicle-only control group to isolate the cause. Perform a dose-reduction study. |
| Necrosis at injection site (IP) | Improper injection technique, high concentration, or irritating vehicle (e.g., high % DMSO). | Refine injection technique. Dilute the compound to a larger volume. Test alternative, less irritating vehicles. |
| Seizures or neurological signs | Neurotoxicity. | Cease administration immediately. Consult with a veterinarian. This is a severe adverse event. |
Naringenin itself is generally considered safe, but high concentrations of solubilizing agents like DMSO can cause localized or systemic toxicity.
When encountering toxicity, a systematic dose-reduction study is the most prudent course of action to establish a maximum tolerated dose (MTD). Always ensure that experimental procedures are aligned with approved animal care and use protocols.
References
- 1. Naringin and Naringenin: Their Mechanisms of Action and the Potential Anticancer Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. iris.unica.it [iris.unica.it]
- 5. jfda-online.com [jfda-online.com]
- 6. app.jove.com [app.jove.com]
- 7. mdpi.com [mdpi.com]
- 8. Naringin and Naringenin Polyphenols in Neurological Diseases: Understandings from a Therapeutic Viewpoint - PMC [pmc.ncbi.nlm.nih.gov]
- 9. On the Neuroprotective Effects of Naringenin: Pharmacological Targets, Signaling Pathways, Molecular Mechanisms, and Clinical Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Regulatory mechanism and therapeutic potentials of naringin against inflammatory disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Multi-Therapeutic Potential of Naringenin (4′,5,7-Trihydroxyflavonone): Experimental Evidence and Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of Acetylated Flavonoids
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of acetylated flavonoids. The information is tailored for researchers, scientists, and drug development professionals to help navigate experimental complexities.
Frequently Asked Questions (FAQs)
Q1: What are the main advantages of acetylating flavonoids?
A1: Acetylation is a key modification strategy to enhance the therapeutic potential of flavonoids. Key benefits include:
-
Improved Physicochemical Properties: Acetylation can increase the lipophilicity of flavonoids, which can improve their solubility in non-polar solvents and lipids.[1][2] This is crucial for enhancing their bioavailability and ability to penetrate cell membranes.[3]
-
Enhanced Stability: The process can protect sensitive hydroxyl groups from oxidation and degradation, thus increasing the overall stability of the flavonoid molecule.[4][5]
-
Modulated Bioactivity: The addition of acetyl groups can alter the biological activity of flavonoids, potentially leading to enhanced antioxidant, antimicrobial, anti-inflammatory, and anticancer effects.[3][6][7]
Q2: What are the primary challenges in the chemical synthesis of acetylated flavonoids?
A2: Chemical acetylation of flavonoids can present several difficulties:
-
Lack of Regioselectivity: Flavonoids possess multiple hydroxyl groups with similar reactivity, leading to the formation of a mixture of acetylated products with varying degrees of acetylation.[2] This necessitates complex purification steps to isolate the desired compound.
-
Harsh Reaction Conditions: Chemical synthesis often requires harsh reagents and conditions, which can lead to the decomposition of the flavonoid backbone.[6][8]
-
Protection and Deprotection Steps: To achieve regioselective acetylation, it is often necessary to protect certain hydroxyl groups and then deprotect them after the reaction, adding complexity and steps to the synthesis.[3]
Q3: Why is enzymatic acetylation often preferred over chemical synthesis?
A3: Enzymatic acetylation, typically using lipases, offers several advantages over chemical methods:
-
High Regioselectivity: Enzymes can selectively acylate specific hydroxyl groups on the flavonoid structure, leading to a more homogenous product and simplifying purification.[1][9][10]
-
Mild Reaction Conditions: Enzymatic reactions are conducted under milder temperature and pH conditions, which minimizes the risk of flavonoid degradation.[3]
-
Environmentally Friendly: Enzymatic processes are generally considered "greener" as they avoid the use of harsh and often toxic chemical reagents.[11][12]
Troubleshooting Guides
Problem 1: Low Conversion Yield in Enzymatic Acetylation
| Possible Cause | Troubleshooting Step |
| Suboptimal Enzyme Concentration | The concentration of the enzyme directly affects the reaction rate. Systematically vary the enzyme concentration to find the optimal level for your specific flavonoid and reaction conditions.[2] |
| Inappropriate Molar Ratio of Substrates | The molar ratio of the flavonoid to the acetyl donor (e.g., vinyl acetate) is a critical parameter. An excess of the acetyl donor can sometimes increase the conversion rate, but a very high excess might lead to enzyme inhibition or side reactions. Optimize this ratio through a series of experiments.[2] |
| Poor Solubility of the Flavonoid | Flavonoids, especially aglycones, can have poor solubility in common organic solvents, limiting their availability to the enzyme.[2] Screen a variety of solvents to find one that provides good solubility for both the flavonoid and the acetyl donor without inactivating the enzyme. Common solvents to test include methyl tert-butyl ether (MTBE), acetone, and 2-methyl-2-butanol.[2] |
| Enzyme Inactivation | The chosen solvent or reaction temperature may be denaturing the enzyme. Ensure the reaction temperature is within the optimal range for the specific lipase being used. If solvent-induced inactivation is suspected, consider immobilizing the enzyme, which can enhance its stability.[1][2] |
| Presence of Water | While some water is often necessary for enzyme activity, an excess can promote the hydrolysis of the ester product back to the starting materials. Ensure the use of anhydrous solvents and reagents. |
Problem 2: Formation of Multiple Acetylated Products (Poor Regioselectivity)
| Possible Cause | Troubleshooting Step |
| Inherent Lack of Selectivity in Chemical Synthesis | In chemical acetylation using reagents like acetic anhydride, it is common to get a mixture of products. To achieve higher regioselectivity, consider switching to an enzymatic method. |
| Steric Hindrance | The position of certain hydroxyl groups on the flavonoid ring can make them less accessible to the enzyme's active site.[13] For example, the 2'-OH group on morin can introduce hindrances for Candida antarctica lipase B (CaLB).[13] If a specific regioisomer is desired and the enzyme is not selective, a different lipase or a chemical approach with protecting groups may be necessary. |
| Reaction Time | In some cases, controlling the reaction time can allow for kinetic resolution of different hydroxyl groups. Shorter reaction times may favor acetylation of the most reactive hydroxyl group, while longer times can lead to multiple acetylations.[6] |
Problem 3: Difficulty in Acetylating Aglycone Flavonoids
| Possible Cause | Troubleshooting Step |
| Increased Lipophilicity and Poor Solubility | Aglycones lack the sugar moiety of glycosylated flavonoids, making them more lipophilic and often less soluble in the reaction medium.[2] This can be a significant challenge. A thorough solvent screening is crucial. A strategy of initial glucosylation to add a reactive and solubilizing handle, followed by acylation, has been shown to be effective.[4] |
| Masking of Reactive Hydroxyl Groups | The absence of the sugar moiety means that acylation will occur on the hydroxyl groups of the flavonoid rings, which can sometimes be less reactive or sterically hindered.[2] Using a highly active enzyme or optimizing the reaction conditions (e.g., higher temperature, if the enzyme is stable) might be necessary. |
Quantitative Data Summary
Table 1: Conversion Yields of Various Aglycone Flavonoids with Immobilized Lipases
| Flavonoid | Lipase | Conversion Yield (%) after 72h |
| Naringenin | CaLB-ZnOFe | 100 |
| Naringenin | TLL-ZnOFe | 100 |
| Quercetin | TLL-ZnOFe | 73 |
| Morin | TLL-ZnOFe | 85 |
| Fisetin | TLL-ZnOFe | 72 |
Data sourced from a study on the regioselective acetylation of flavonoid aglycons catalyzed by immobilized lipases.[2]
Experimental Protocols
Protocol 1: Optimization of Enzymatic Acetylation of Myricetin
This protocol describes the systematic optimization of reaction conditions for the acetylation of the flavonol myricetin using an immobilized lipase.
-
Effect of Enzyme Concentration:
-
Set up a series of reactions with varying concentrations of the immobilized lipase (e.g., 5 mg/mL to 80 mg/mL).
-
Keep the molar ratio of myricetin to vinyl acetate constant (e.g., 1:40), along with the reaction temperature (e.g., 50 °C) and solvent (e.g., MTBE).
-
Monitor the reaction progress over time (e.g., 24, 48, 72 hours) using a suitable analytical method like HPLC.
-
Identify the enzyme concentration that provides the highest conversion yield.[2]
-
-
Effect of Molar Ratio:
-
Using the optimal enzyme concentration determined in the previous step, set up reactions with varying molar ratios of myricetin to vinyl acetate (e.g., 1:10 to 1:100).
-
Keep the other reaction parameters (temperature, solvent) constant.
-
Monitor the reactions to determine the molar ratio that results in the optimal conversion.[2]
-
-
Effect of Solvent Type:
-
With the optimized enzyme concentration and molar ratio, perform the acetylation reaction in a panel of different organic solvents (e.g., acetonitrile, acetone, 2-methyl-2-butanol, and MTBE).
-
Ensure all other conditions are identical.
-
Compare the conversion yields to identify the most suitable solvent for the reaction.[2]
-
Visualizations
Caption: Workflow for optimizing enzymatic flavonoid acetylation.
Caption: Decision tree for troubleshooting low conversion yields.
References
- 1. researchgate.net [researchgate.net]
- 2. A Study on the Regioselective Acetylation of Flavonoid Aglycons Catalyzed by Immobilized Lipases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. osti.gov [osti.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. Comparative Analysis of Acetylated Flavonoids’ Chemopreventive Effects in Different Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Unexpected enzyme-catalyzed regioselective acylation of flavonoid aglycones and rapid product screening - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. Highly efficient enzymatic acetylation of flavonoids: Development of solvent-free process and kinetic evaluation (Journal Article) | OSTI.GOV [osti.gov]
- 12. Highly efficient enzymatic acetylation of flavonoids: Development of solvent-free process and kinetic evaluation [agris.fao.org]
- 13. mdpi.com [mdpi.com]
overcoming Naringenin-4',7-diacetate degradation in cell culture media
Welcome to the technical support center for Naringenin-4',7-diacetate. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound in cell culture experiments and to troubleshoot potential issues related to its stability and activity.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in research?
This compound is a synthetic derivative of naringenin, a naturally occurring flavonoid found in citrus fruits. Naringenin itself has a range of biological activities, including antioxidant, anti-inflammatory, and potential anticancer effects. However, its direct use in cell culture can be limited by poor solubility and cellular uptake. This compound is an acetylated form of naringenin, which often serves as a prodrug. The acetylation is intended to increase its lipophilicity, thereby enhancing its ability to cross cell membranes. Once inside the cell, it is believed that cellular esterases hydrolyze the acetate groups, releasing the active compound, naringenin.
Q2: I am not observing the expected biological effects with this compound. What could be the reason?
One of the primary reasons for unexpected results is the degradation of this compound in the cell culture medium before it reaches the cells. This is particularly relevant when using media supplemented with fetal bovine serum (FBS), which contains esterase enzymes that can hydrolyze the acetate groups. This premature conversion to naringenin in the medium can alter the concentration and timing of the active compound's delivery to the cells, potentially leading to inconsistent or unexpected outcomes.
Q3: How can I determine if my this compound is degrading in my cell culture medium?
You can monitor the stability of this compound in your specific cell culture medium by using High-Performance Liquid Chromatography (HPLC). This involves incubating the compound in the medium over a time course and analyzing samples at different time points to measure the concentrations of both this compound and its hydrolysis product, naringenin. A detailed protocol for this analysis is provided in the "Experimental Protocols" section.
Q4: What are the known signaling pathways affected by naringenin, the active form of this compound?
Naringenin has been shown to modulate several key signaling pathways involved in cellular processes like inflammation, proliferation, and apoptosis.[1] These include:
-
MAPK Pathway: Naringenin can inhibit the phosphorylation of JNK, ERK1/2, and p38 MAPK, which are involved in cellular stress responses and inflammation.[2][3]
-
NF-κB Pathway: It can suppress neuroinflammatory responses by inhibiting the nuclear translocation of the p65 subunit of NF-κB, a key regulator of pro-inflammatory gene expression.[3][4]
-
PI3K/Akt/mTOR Pathway: Naringenin has been observed to inhibit this pathway, which is crucial for cell growth, proliferation, and survival.[1][2]
-
Nrf2/ARE Pathway: It can activate the Nrf2/ARE signaling pathway, which is involved in the cellular antioxidant response and protection against oxidative stress.[5]
Troubleshooting Guide
This guide addresses common issues encountered when working with this compound in cell culture.
| Problem | Potential Cause | Recommended Solution |
| Inconsistent or weaker than expected biological activity. | Premature hydrolysis of this compound to naringenin in the cell culture medium, especially in the presence of Fetal Bovine Serum (FBS) containing esterases. | 1. Reduce FBS concentration: If your cell line permits, lower the percentage of FBS in your culture medium to decrease esterase activity.2. Heat-inactivate FBS: While standard heat inactivation (56°C for 30 min) may not completely eliminate all esterase activity, it can reduce it. 3. Use serum-free medium: If possible for your experimental setup, switch to a serum-free medium for the duration of the treatment.4. Shorten incubation time: Minimize the time the compound is in the medium before interacting with the cells.5. Directly use naringenin: As a control, perform experiments with naringenin to confirm if the observed effects are due to the active compound. |
| High variability between experimental replicates. | Differential degradation of the compound across different batches of medium or FBS, or variations in incubation times. | 1. Perform a stability test: Use the provided HPLC protocol to determine the degradation kinetics of this compound in your specific experimental conditions.2. Prepare fresh solutions: Always prepare fresh stock solutions and working dilutions of the compound immediately before use.3. Standardize procedures: Ensure consistent timing for media changes and compound addition across all replicates and experiments. |
| Difficulty dissolving this compound. | This compound is a lipophilic compound and may have low solubility in aqueous media. | 1. Use an appropriate solvent: Dissolve the compound in a small amount of an organic solvent like DMSO before diluting it to the final concentration in the cell culture medium. Ensure the final solvent concentration is non-toxic to your cells (typically <0.1%).2. Vortex thoroughly: Ensure the compound is completely dissolved in the initial solvent before adding it to the medium. |
Quantitative Data on Stability
While direct, published quantitative data on the half-life of this compound in various cell culture media is limited, its degradation is expected due to the presence of esterases in fetal bovine serum. The table below provides a framework for you to generate this critical data for your specific experimental conditions using the HPLC protocol provided.
| Cell Culture Medium | FBS Concentration (%) | Incubation Time (hours) | This compound Remaining (%) | Naringenin Formed (µM) |
| DMEM | 10% | 0 | 100 | 0 |
| DMEM | 10% | 2 | User-determined | User-determined |
| DMEM | 10% | 6 | User-determined | User-determined |
| DMEM | 10% | 12 | User-determined | User-determined |
| DMEM | 10% | 24 | User-determined | User-determined |
| RPMI-1640 | 10% | 0 | 100 | 0 |
| RPMI-1640 | 10% | 2 | User-determined | User-determined |
| RPMI-1640 | 10% | 6 | User-determined | User-determined |
| RPMI-1640 | 10% | 12 | User-determined | User-determined |
| RPMI-1640 | 10% | 24 | User-determined | User-determined |
| Serum-Free Medium | 0% | 0 | 100 | 0 |
| Serum-Free Medium | 0% | 24 | User-determined | User-determined |
Experimental Protocols
Protocol for Assessing the Stability of this compound in Cell Culture Media
This protocol outlines the steps to quantify the degradation of this compound to naringenin in your cell culture medium using High-Performance Liquid Chromatography (HPLC).
Materials:
-
This compound
-
Naringenin (as a standard)
-
Cell culture medium (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Phosphoric acid or ammonium acetate (for mobile phase)
-
Syringe filters (0.22 µm)
-
HPLC system with a C18 column and UV detector
Procedure:
-
Preparation of Standards:
-
Prepare stock solutions of this compound and naringenin in an appropriate solvent (e.g., methanol or DMSO) at a concentration of 1 mg/mL.
-
Create a series of standard solutions of both compounds in the cell culture medium to generate a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µM).
-
-
Incubation:
-
Prepare your cell culture medium with the desired concentration of FBS (e.g., 10%).
-
Add this compound to the medium to a final concentration relevant to your experiments (e.g., 50 µM).
-
Incubate the medium in a cell culture incubator (37°C, 5% CO2) in a cell-free plate.
-
Collect aliquots of the medium at various time points (e.g., 0, 2, 6, 12, 24 hours).
-
-
Sample Preparation:
-
For each time point, take a known volume of the medium (e.g., 500 µL).
-
Add an equal volume of cold acetonitrile to precipitate proteins.
-
Vortex the mixture for 30 seconds.
-
Centrifuge at high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.
-
Collect the supernatant and filter it through a 0.22 µm syringe filter into an HPLC vial.
-
-
HPLC Analysis:
-
Inject the prepared samples and standards onto the HPLC system.
-
Use a C18 column (e.g., 250 mm x 4.6 mm, 5 µm).
-
A suitable mobile phase could be a gradient of acetonitrile and water with 0.1% phosphoric acid. A starting point could be a mobile phase of acetonitrile and 0.1 M ammonium acetate solution.[1]
-
Set the flow rate to 1 mL/min.
-
Monitor the absorbance at the respective wavelengths for this compound and naringenin (e.g., around 280-292 nm).[1]
-
The retention time for the more lipophilic this compound will be longer than that of naringenin.
-
-
Data Analysis:
-
Generate a calibration curve for both this compound and naringenin by plotting peak area against concentration.
-
Use the calibration curves to determine the concentration of each compound in your samples at each time point.
-
Plot the concentration of this compound and naringenin over time to determine the degradation rate.
-
Visualizations
Caption: Workflow for assessing the stability of this compound.
Caption: Troubleshooting logic for experiments with this compound.
Caption: Signaling pathways modulated by Naringenin.
References
- 1. Determination of naringin and naringenin in human plasma by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. walshmedicalmedia.com [walshmedicalmedia.com]
- 3. Effect of Structural Differences in Naringenin, Prenylated Naringenin, and Their Derivatives on the Anti-Influenza Virus Activity and Cellular Uptake of Their Flavanones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
Technical Support Center: Naringenin-4',7-diacetate HPLC Analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common issues encountered during the HPLC analysis of Naringenin-4',7-diacetate.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific artifacts and problems that may arise during the HPLC analysis of this compound.
Q1: I am observing unexpected peaks in my chromatogram that are not present in my standard. What could be the cause?
A1: Unexpected peaks, often referred to as artifact or ghost peaks, can originate from several sources. For this compound, a primary suspect is the hydrolysis of the ester groups.
-
Hydrolysis: this compound is an ester and can be susceptible to hydrolysis under certain conditions, particularly with acidic mobile phases commonly used for flavonoid analysis. This can result in the appearance of peaks corresponding to Naringenin-7-monoacetate, Naringenin-4'-monoacetate, and the fully hydrolyzed Naringenin.
-
Mobile Phase Contamination: Impurities in your mobile phase solvents (even in HPLC-grade reagents) can accumulate on the column and elute as peaks, especially during gradient elution.[1][2]
-
System Contamination: Carryover from previous injections, contaminants from autosampler vials, or buildup in the injector or detector can leach out and appear as peaks.[1]
-
Sample Degradation: The sample itself may degrade if not stored properly or if it is unstable in the sample solvent.
Troubleshooting Steps:
-
Analyze the Peak Pattern: If you observe one or two additional peaks with retention times shorter than your main peak, consider the possibility of hydrolysis. Naringenin and its monoacetates are more polar than the diacetate and will therefore elute earlier on a reversed-phase column.
-
pH and Temperature Control: To minimize hydrolysis, consider reducing the concentration of acid in your mobile phase or using a weaker acid. Additionally, ensure your column and autosampler temperatures are not excessively high, as heat can accelerate hydrolysis.[1][3][4]
-
Run a Blank Gradient: Inject your mobile phase without any sample to see if the unexpected peaks are still present. If they are, the contamination is likely from your solvent or HPLC system.[1]
-
Fresh Mobile Phase: Always use freshly prepared mobile phases with high-purity solvents.[1]
-
System Cleaning: If system contamination is suspected, flush the system thoroughly with a strong solvent.
Q2: My this compound peak is showing significant tailing. How can I improve the peak shape?
A2: Peak tailing is a common issue in flavonoid analysis and can be caused by several factors.
-
Secondary Silanol Interactions: Free silanol groups on the silica-based stationary phase can interact with the polar hydroxyl and carbonyl groups of the flavonoid, leading to tailing. This is a frequent issue with flavonoid analysis.
-
Column Overload: Injecting too much sample can saturate the column, resulting in broadened and tailing peaks.[5]
-
Column Degradation: Over time, the stationary phase of the column can degrade, leading to poor peak shapes.
-
Inappropriate Mobile Phase pH: The pH of the mobile phase can affect the ionization state of the analyte, which in turn can influence peak shape.
Troubleshooting Steps:
-
Mobile Phase Modifier: The addition of a small amount of acid (e.g., 0.1% formic acid or acetic acid) to the mobile phase can suppress the ionization of residual silanol groups and the analyte, thereby improving peak symmetry.[6]
-
Reduce Sample Concentration: Try diluting your sample and injecting a smaller amount to see if the peak shape improves.[5]
-
Use a Different Column: Consider using a column with end-capping or a different stationary phase that is less prone to secondary interactions.
-
Check for Dead Volume: Excessive tubing length or poorly made connections between the column and detector can contribute to peak broadening and tailing.
Q3: My baseline is drifting or is excessively noisy. What should I do?
A3: An unstable baseline can compromise the accuracy of your quantification.
-
Mobile Phase Issues: Improperly mixed or un-degassed mobile phases can cause baseline drift and noise.[7][8] The degradation of mobile phase additives, like TFA, can also lead to a rising baseline.[7]
-
Temperature Fluctuations: Changes in the ambient temperature or inadequate column thermostatting can cause the baseline to wander, especially with refractive index detectors, but also with UV detectors.[7][8][9]
-
Detector Lamp Issues: An aging or unstable detector lamp can be a source of noise.[6][8]
-
Pump Problems: Inconsistent solvent delivery from the pump can lead to baseline pulsations.[6][9]
Troubleshooting Steps:
-
Degas Mobile Phase: Ensure your mobile phase is thoroughly degassed using an inline degasser, sonication, or helium sparging.[7][8]
-
Stable Temperature: Use a column oven to maintain a constant temperature and ensure the lab environment is stable.[7][8][9]
-
Equilibrate the System: Allow sufficient time for the column and system to equilibrate with the mobile phase before starting your analysis.[6][7]
-
Check Detector Lamp: Monitor the lamp energy and replace it if it is low or unstable.[6]
-
Purge the Pump: Purge the pump to remove any air bubbles.[6]
Q4: My retention times are shifting between injections. What could be the problem?
A4: Inconsistent retention times can make peak identification and quantification unreliable.
-
Poor Column Equilibration: Insufficient equilibration time between gradient runs is a common cause of retention time shifts.[6]
-
Changes in Mobile Phase Composition: Inaccurate preparation or evaporation of the mobile phase can alter its composition and affect retention times.[6]
-
Fluctuating Temperature: As mentioned, temperature affects retention, so stable temperature control is crucial.[6]
-
Column Degradation: A deteriorating column will exhibit changes in retention behavior over time.
Troubleshooting Steps:
-
Increase Equilibration Time: Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection.[6]
-
Prepare Fresh Mobile Phase: Prepare mobile phases fresh daily and keep the solvent bottles capped to prevent evaporation.[6]
-
Use a Column Oven: Maintain a constant and consistent column temperature.[6]
-
Monitor Column Performance: Regularly check the performance of your column with a standard to track its health.
Troubleshooting Summary Table
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Unexpected Peaks | Hydrolysis of diacetate to monoacetates and Naringenin. | Reduce mobile phase acidity and/or temperature. |
| Mobile phase or system contamination. | Run a blank gradient, use fresh mobile phase, clean the system. | |
| Peak Tailing | Secondary interactions with the stationary phase. | Add an acid modifier (e.g., 0.1% formic acid) to the mobile phase. |
| Column overload. | Dilute the sample and inject a smaller volume. | |
| Column degradation. | Replace the column. | |
| Baseline Drift/Noise | Improperly degassed or mixed mobile phase. | Degas the mobile phase thoroughly. |
| Temperature fluctuations. | Use a column oven for stable temperature control. | |
| Aging detector lamp. | Check lamp energy and replace if necessary. | |
| Retention Time Shifts | Insufficient column equilibration. | Increase the equilibration time between runs. |
| Changes in mobile phase composition. | Prepare fresh mobile phase daily and keep bottles capped. | |
| Unstable temperature. | Ensure consistent column temperature with an oven. |
Experimental Protocol: HPLC Analysis of this compound
This protocol is a general guideline and may require optimization for your specific instrumentation and application.
1. Materials and Reagents:
-
This compound standard
-
HPLC-grade acetonitrile
-
HPLC-grade methanol
-
HPLC-grade water
-
Formic acid (or acetic acid)
-
Sample solvent: Acetonitrile or a mixture of acetonitrile and water.
2. Chromatographic Conditions:
| Parameter | Recommended Condition |
| Column | C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase A | Water with 0.1% formic acid |
| Mobile Phase B | Acetonitrile with 0.1% formic acid |
| Gradient Elution | Start with a higher percentage of A, and gradually increase B. An example gradient is: 0-5 min, 30% B; 5-20 min, 30-70% B; 20-25 min, 70-30% B; 25-30 min, 30% B. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | Diode Array Detector (DAD) monitoring at 288 nm (based on Naringenin's absorbance maximum). |
| Injection Volume | 10 µL |
3. Standard and Sample Preparation:
-
Standard Stock Solution: Accurately weigh and dissolve this compound in the sample solvent to prepare a stock solution of known concentration (e.g., 1 mg/mL).
-
Working Standards: Prepare a series of working standards by diluting the stock solution to create a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Sample Preparation: Dissolve the sample containing this compound in the sample solvent. Filter the sample through a 0.45 µm syringe filter before injection to remove any particulate matter.
4. Analysis Procedure:
-
Equilibrate the HPLC system with the initial mobile phase conditions for at least 30 minutes or until a stable baseline is achieved.
-
Inject the working standards in increasing order of concentration.
-
Inject the prepared samples.
-
Construct a calibration curve by plotting the peak area against the concentration of the standards.
-
Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.
Visual Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting common HPLC artifacts when analyzing this compound.
Caption: Troubleshooting workflow for this compound HPLC analysis.
References
- 1. CN104829579A - Method for preparing naringenin by organic acid hydrolysis of naringin - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. Microwave Activation: Highly Efficient Hydrolysis of Hesperidin and Naringin and Synthesis of Their Aglycone Acetates Under Microwave Irradiation [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Optimization of Naringin and Naringenin Extraction from Citrus × paradisi L. Using Hydrolysis and Excipients as Adsorbent - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Rapid LC-MS/MS Method for Simultaneous Determination of Ten Flavonoid Metabolites of Naringin in Rat Urine and Its Application to an Excretion Study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Chiral Determination of Naringenin by Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry and Application in Citrus Peel and Pulp [frontiersin.org]
- 8. walshmedicalmedia.com [walshmedicalmedia.com]
- 9. Chiral Determination of Naringenin by Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry and Application in Citrus Peel and Pulp - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Naringenin-4',7-diacetate Cellular Uptake Assays
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for researchers, scientists, and drug development professionals working on cellular uptake assays with Naringenin-4',7-diacetate.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the handling and experimental design for this compound.
Q1: What is the rationale for using this compound instead of Naringenin?
This compound is an acetylated form of naringenin. Acetylation can increase the lipophilicity of flavonoids, which may enhance their passive diffusion across cell membranes. The acetate groups are often cleaved by intracellular esterases, releasing the parent compound, naringenin, inside the cell. This can lead to higher intracellular concentrations of naringenin compared to direct treatment with naringenin itself.
Q2: How does the cellular uptake of this compound compare to that of Naringenin?
Studies have shown that this compound exhibits lower intrinsic fluorescence compared to naringenin.[1] This could be due to either lower uptake or quenching of the fluorescence by the acetate groups. However, research on other acetylated flavonoids, such as quercetin, suggests that acetylation can lead to a 2.5-fold higher intracellular concentration of the parent flavonoid after intracellular hydrolysis.[2] Therefore, it is crucial to measure the intracellular concentration of both the diacetate and the hydrolyzed naringenin.
Q3: What is the stability of this compound in cell culture medium?
The stability of acetylated flavonoids in cell culture medium can be influenced by pH, temperature, and the presence of serum. It is recommended to perform a stability test of this compound in your specific cell culture medium (e.g., DMEM) with and without serum over the time course of your experiment. Hydrolysis of the acetate groups can occur in the medium, which would lead to the presence of both naringenin and its diacetate form.
Q4: What is the best solvent to dissolve this compound?
This compound is soluble in organic solvents such as DMSO, ethanol, chloroform, dichloromethane, and acetone. For cell culture experiments, DMSO is a common choice. It is crucial to keep the final concentration of DMSO in the culture medium below a level that is non-toxic to the cells, typically less than 0.5%.
Q5: At what concentration should I use this compound in my experiments?
The optimal concentration will depend on your cell type and the specific research question. It is advisable to perform a dose-response experiment to determine the optimal concentration range. Cytotoxicity assays, such as the MTT assay, should be conducted to determine the non-toxic concentration range for your specific cell line. For naringenin, concentrations ranging from 10 µM to 150 µM have been used in various cell lines.[3][4] A similar range can be a starting point for this compound, but it should be empirically determined.
Section 2: Troubleshooting Guides
This section provides solutions to common problems encountered during this compound cellular uptake assays.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or no detectable intracellular compound | 1. Low Uptake: The compound may have low permeability in the specific cell line. 2. Compound Instability: this compound may be degrading in the culture medium. 3. Insufficient Incubation Time: The incubation period may be too short for significant uptake. 4. Detection Method Not Sensitive Enough: The analytical method may lack the required sensitivity. | 1. Increase the concentration of the compound (within non-toxic limits). Consider using uptake enhancers if compatible with the experimental design. 2. Perform a stability study of the compound in the medium. Prepare fresh solutions for each experiment. 3. Perform a time-course experiment (e.g., 30 min, 1h, 2h, 4h, 8h) to determine the optimal incubation time. 4. Optimize your analytical method (e.g., HPLC, fluorescence detection). For HPLC, ensure proper extraction and concentration of the cell lysate. For fluorescence, check for autofluorescence and quenching effects. |
| High variability between replicates | 1. Inconsistent Cell Seeding: Uneven cell numbers across wells. 2. Pipetting Errors: Inaccurate dispensing of compound or reagents. 3. Edge Effects in Multi-well Plates: Evaporation from outer wells leading to concentration changes. 4. Incomplete Cell Lysis: Inefficient extraction of the intracellular compound. | 1. Ensure a homogenous cell suspension before seeding. Use a hemocytometer or automated cell counter for accurate cell counting. 2. Calibrate pipettes regularly. Use reverse pipetting for viscous solutions. 3. Avoid using the outermost wells of the plate or fill them with sterile PBS to maintain humidity. 4. Optimize the lysis protocol. Ensure complete cell disruption by sonication or appropriate lysis buffers. |
| Unexpected Cytotoxicity | 1. High Compound Concentration: The concentration used may be toxic to the cells. 2. Solvent Toxicity: The final concentration of the solvent (e.g., DMSO) may be too high. 3. Contamination: Mycoplasma or other microbial contamination in cell cultures. | 1. Perform a cytotoxicity assay (e.g., MTT, LDH) to determine the IC50 and use concentrations well below this value. 2. Ensure the final solvent concentration is within the tolerated range for your cell line (typically <0.5% for DMSO). 3. Regularly test cell cultures for mycoplasma contamination. |
| Difficulty in quantifying intracellular this compound vs. Naringenin | 1. Co-elution in HPLC: Naringenin and its diacetate may not be fully separated. 2. Incomplete Hydrolysis: If measuring total naringenin after hydrolysis, the reaction may not have gone to completion. 3. Fluorescence Overlap: If using fluorescence, the emission spectra of the two compounds may overlap. | 1. Optimize the HPLC mobile phase and gradient to achieve baseline separation of the two compounds. 2. Validate the hydrolysis method by treating a known amount of this compound and quantifying the resulting naringenin. Consider using enzymatic hydrolysis with esterases for milder conditions. 3. Use spectral deconvolution techniques if spectra overlap. Alternatively, use HPLC for separation prior to fluorescence detection. |
Section 3: Data Presentation
The following tables summarize key quantitative data for consideration when designing cellular uptake assays for naringenin and its diacetate.
Table 1: Recommended Concentration Ranges for Cellular Uptake Studies
| Compound | Cell Line | Concentration Range | Notes |
| Naringenin | Caco-2 | 9.375 - 150 µM[3] | No significant effect on cell viability at these concentrations for 24h.[3] |
| Naringenin | HepG2 | 10 - 50 µM[4] | No significant cellular toxicity observed up to 50 µM.[4] |
| This compound | MDCK | 30 µM[1] | Used for fluorescence microscopy studies.[1] |
Table 2: Experimental Conditions for Naringenin Detection
| Analytical Method | Parameter | Value | Reference |
| HPLC | Column | C18 reversed-phase | [4][5] |
| Mobile Phase | Acetonitrile and water with acid (e.g., acetic acid or formic acid) | [5] | |
| Detection Wavelength | 280 - 292 nm | [4] | |
| Fluorescence Microscopy | Excitation Wavelength | ~330-380 nm | [6] |
| Emission Wavelength | ~440-470 nm | [6] |
Section 4: Experimental Protocols
This section provides detailed methodologies for key experiments in a this compound cellular uptake assay.
Protocol 1: Cell Culture and Seeding
-
Culture cells (e.g., Caco-2, HepG2, MDCK) in the recommended complete growth medium in a humidified incubator at 37°C with 5% CO₂.
-
Passage cells regularly to maintain them in the exponential growth phase.
-
For uptake experiments, seed cells in appropriate culture plates (e.g., 24-well or 96-well plates) at a density that allows them to reach 80-90% confluency on the day of the experiment.
-
Allow cells to adhere and grow for 24-48 hours before treatment.
Protocol 2: Cytotoxicity Assay (MTT Assay)
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in the culture medium. Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration).
-
Replace the medium in the wells with the medium containing the different concentrations of the compound.
-
Incubate the plate for the desired time (e.g., 24, 48 hours).
-
Add MTT solution (5 mg/mL in PBS) to each well (10% of the medium volume) and incubate for 2-4 hours at 37°C.
-
Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control.
Protocol 3: Cellular Uptake Assay
-
Seed cells in a 24-well plate and grow to confluency.
-
Prepare the treatment solution of this compound in serum-free medium at the desired concentration.
-
Wash the cells twice with warm PBS.
-
Add the treatment solution to the cells and incubate for the desired time points (e.g., 0.5, 1, 2, 4 hours) at 37°C.
-
After incubation, aspirate the treatment solution and wash the cells three times with ice-cold PBS to stop the uptake process.
-
Lyse the cells by adding a suitable lysis buffer (e.g., RIPA buffer) or by sonication in a specific volume of solvent (e.g., methanol).
-
Collect the cell lysate and centrifuge to pellet cell debris.
-
Analyze the supernatant for the intracellular concentration of this compound and naringenin using HPLC or a fluorescence-based method.
Protocol 4: Quantification by HPLC
-
Sample Preparation:
-
To a known volume of cell lysate, add an internal standard.
-
Precipitate proteins by adding a threefold volume of cold acetonitrile.
-
Vortex and centrifuge at high speed (e.g., 13,000 rpm) for 10 minutes.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in a known volume of the mobile phase.
-
-
HPLC Conditions (Example):
-
Column: C18 column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A linear gradient from 10% B to 90% B over 20 minutes.
-
Flow Rate: 1 mL/min.
-
Detection: Diode array detector (DAD) at 288 nm.
-
Injection Volume: 20 µL.
-
-
Quantification:
-
Generate a standard curve using known concentrations of this compound and naringenin.
-
Calculate the intracellular concentration based on the peak area relative to the standard curve and normalize to the total protein content of the cell lysate (determined by a BCA assay).
-
Section 5: Visualizations
This section provides diagrams to illustrate key experimental workflows and concepts.
Caption: General workflow for a cellular uptake assay.
Caption: Prodrug concept for this compound.
Caption: Key signaling pathways modulated by flavonoids.[1]
References
- 1. Exploring the Mechanism of Flavonoids Through Systematic Bioinformatics Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Flavonoids in modulation of cell survival signalling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Determination of naringin and naringenin in human plasma by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Plant cell cultures: An enzymatic tool for polyphenolic and flavonoid transformations - PubMed [pubmed.ncbi.nlm.nih.gov]
addressing inconsistencies in Naringenin-4',7-diacetate experimental results
Welcome to the technical support center for Naringenin-4',7-diacetate and related flavanone research. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address inconsistencies in their experimental results.
Frequently Asked Questions (FAQs)
Q1: We are observing a complete loss of antiviral activity with this compound compared to the parent compound, Naringenin. Is this an expected result?
A1: Yes, this is a documented observation. Research has shown that this compound can exhibit a marked loss of certain biological activities, such as anti-influenza activity, when compared to Naringenin[1]. The acetylation at the 4' and 7' positions appears to be critical in diminishing this specific effect[1]. This highlights the importance of the free hydroxyl groups on the Naringenin structure for particular biological functions.
Q2: Our in vitro experiments with Naringenin are showing highly variable results, particularly regarding cell permeability and uptake. What could be the cause?
A2: Inconsistent results with Naringenin in cell-based assays are often linked to its low aqueous solubility and poor bioavailability[2][3][4]. The absorption and transport of Naringenin across cell membranes, such as in Caco-2 cell models, are known to be time- and concentration-dependent[5]. Furthermore, its transport can be mediated by active pathways involving P-glycoprotein, and inhibition of this transporter can affect uptake[5]. To improve consistency, consider strategies to enhance solubility, such as the use of cyclodextrins or nanoparticle formulations[3][4].
Q3: What is the stability of Naringenin in different experimental conditions? Could degradation be affecting our results?
A3: Naringenin is generally stable as a powder under accelerated (45°C) and long-term (room temperature) storage conditions[6]. In solution, it is stable in propylene glycol for at least four months and in aqueous buffer solutions at pH 3, 5, and 7 at 90°C for up to 8 hours[6]. However, extreme pH conditions can lead to degradation[7]. Its precursor, Naringin, can be hydrolyzed to Naringenin by gut microflora or under acidic conditions, which could be a factor in in vivo or certain in vitro models[8][9]. Photodegradation can also occur, though nanoparticle encapsulation has been shown to improve photostability[2].
Q4: We are struggling to achieve consistent solubility of Naringenin in our aqueous buffers. What are the recommended solvents?
A4: Naringenin has poor water solubility[4][10]. Its solubility can be influenced by temperature and pH, with a moderate increase at higher temperatures and a significant increase at a more alkaline pH (e.g., from 6.5 to 8.5)[6]. It is soluble in organic solvents like ethanol, dimethylformamide, and dimethyl sulfoxide (DMSO)[10][11]. For cell culture experiments, it is common to prepare a concentrated stock solution in DMSO and then dilute it in the culture medium, ensuring the final DMSO concentration is non-toxic to the cells.
Troubleshooting Guides
Issue 1: Inconsistent Biological Activity of Naringenin Derivatives
| Symptom | Possible Cause | Troubleshooting Step |
| A synthetic derivative like this compound shows reduced or no activity compared to Naringenin. | Structural modification at key positions (4' and 7' hydroxyl groups) can abolish activity for certain targets. | 1. Confirm Structure-Activity Relationship: Review literature for the importance of specific functional groups for the observed biological effect. The diacetyl structure is known to reduce anti-influenza activity[1]. 2. Test Parent Compound: Run Naringenin as a positive control in parallel to confirm assay validity. 3. Consider Alternative Derivatives: If a specific activity is desired, explore other derivatives, such as prenylated Naringenin, which has shown enhanced antiviral activity[1]. |
| Variable results between different batches of a Naringenin derivative. | Inconsistent purity, presence of enantiomers, or degradation of the compound. | 1. Verify Purity: Use analytical methods like HPLC or LC-MS/MS to confirm the purity of each batch[12][13]. 2. Chiral Analysis: Naringenin is a chiral molecule. Consider that different enantiomers may have different biological activities. Chiral HPLC can be used for separation and analysis[14]. 3. Assess Stability: Check for degradation products. Store the compound under recommended conditions (cool, dark, and dry). |
Issue 2: Poor Solubility and Bioavailability in In Vitro/In Vivo Models
| Symptom | Possible Cause | Troubleshooting Step |
| Low or inconsistent cellular uptake of Naringenin. | Poor aqueous solubility leading to precipitation in media. | 1. Use a Co-solvent: Prepare a high-concentration stock solution in a biocompatible solvent like DMSO and dilute to the final concentration in the aqueous medium immediately before use. Keep the final DMSO concentration below 0.1% to avoid cytotoxicity. 2. Complexation: Utilize solubility enhancers like hydroxypropyl-β-cyclodextrin (HPβCD), which has been shown to increase Naringenin solubility and transport across Caco-2 monolayers by over 11-fold[4][15]. |
| Low oral bioavailability in animal studies. | Poor solubility, gastrointestinal instability, and extensive first-pass metabolism[2]. | 1. Formulation Strategies: Employ drug delivery systems such as nanoparticles, solid dispersions, or self-nanoemulsifying drug delivery systems to improve solubility and absorption[2][3]. 2. Route of Administration: For initial efficacy studies, consider alternative administration routes like intraperitoneal injection to bypass first-pass metabolism, though this may not be relevant for all therapeutic applications. |
Quantitative Data Summary
Table 1: Solubility of Naringenin in Different Conditions
| Solvent/Condition | Solubility | Fold Increase | Reference |
| Water | 4.38 - 46.0 µg/mL | - | [4] |
| Water (25°C to 35°C) | Moderately Increased | ~2x | [6] |
| Water (pH 6.5 to 8.5) | Significantly Increased | ~20x | [6] |
| 20 mM β-Cyclodextrin | 4.8 ± 0.3 mM | 132 | [15] |
| 50 mM mβ-Cyclodextrin | 19.0 ± 0.9 mM | 526 | [15] |
| 50 mM HPβ-Cyclodextrin | 15.8 ± 1.4 mM | 437 | [15] |
Table 2: IC50 Values of Naringenin and Derivatives Against Influenza Virus
| Compound | IC50 (µM) | Reference |
| Naringenin | 290 | [1] |
| This compound | Markedly Lost Activity | [1] |
| 8-Prenylnaringenin (8-PN) | 24 | [1] |
| 6-Prenylnaringenin (6-PN) | 38 | [1] |
Experimental Protocols
Protocol 1: General Method for Chiral Analysis of Naringenin by RP-HPLC
This protocol is based on a published method for the chiral analysis of racemic naringenin[14].
-
Column: Cosmosil CHiRAL series column (e.g., CHiRAL B), 4.6 x 250 mm.
-
Mobile Phase: Water:Acetonitrile (35:65).
-
Flow Rate: 1 mL/min.
-
Temperature: 50°C.
-
Detection: UV at 275 nm.
-
Sample Preparation: Prepare a 1 mM solution of Naringenin in ethanol.
-
Injection Volume: 1 µL.
Protocol 2: Caco-2 Cell Permeability Assay for Naringenin
This is a general workflow for assessing the permeability of Naringenin.
-
Cell Culture: Culture Caco-2 cells on permeable supports (e.g., Transwell inserts) for 21 days to allow for differentiation and formation of a monolayer.
-
Monolayer Integrity: Verify the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER) and the permeability of a paracellular marker like Lucifer yellow.
-
Treatment: Add Naringenin (with or without a solubility enhancer like HPβCD) to the apical (top) chamber.
-
Sampling: At various time points, collect samples from both the apical and basolateral (bottom) chambers.
-
Analysis: Quantify the concentration of Naringenin in the samples using a validated analytical method such as HPLC or LC-MS/MS.
-
Permeability Calculation: Calculate the apparent permeability coefficient (Papp) to determine the rate of transport across the cell monolayer.
Visualizations
Caption: General experimental workflow for in vitro studies with Naringenin and key troubleshooting checkpoints.
Caption: Simplified signaling pathways modulated by Naringenin, illustrating its antioxidant and anti-inflammatory mechanisms.
References
- 1. Effect of Structural Differences in Naringenin, Prenylated Naringenin, and Their Derivatives on the Anti-Influenza Virus Activity and Cellular Uptake of Their Flavanones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. seer.ufrgs.br [seer.ufrgs.br]
- 3. Characterization, in Vitro and in Vivo Evaluation of Naringenin-Hydroxypropyl-β-Cyclodextrin Inclusion for Pulmonary Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ikifp.edu.pl [ikifp.edu.pl]
- 5. Uptake and Transport of Naringenin and Its Antioxidant Effects in Human Intestinal Epithelial Caco-2 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Flavouring Group Evaluation 413 (FGE.413): Naringenin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. Novel O-alkyl Derivatives of Naringenin and Their Oximes with Antimicrobial and Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A method for measuring naringenin in biological fluids and its disposition from grapefruit juice by man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. ijpsr.com [ijpsr.com]
- 13. A Rapid LC-MS/MS Method for Simultaneous Determination of Ten Flavonoid Metabolites of Naringin in Rat Urine and Its Application to an Excretion Study - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Chiral Analysis of Naringenin by RP-HPLCï½News & Topicsï½NACALAI TESQUE, INC. [nacalai.com]
- 15. Enhancement of Naringenin Bioavailability by Complexation with Hydroxypropoyl-β-Cyclodextrin - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Naringenin-4',7-diacetate vs. Naringenin: A Comparative Bioactivity Analysis
For Researchers, Scientists, and Drug Development Professionals
Naringenin, a naturally occurring flavanone predominantly found in citrus fruits, has garnered significant attention for its diverse pharmacological activities, including antioxidant, anti-inflammatory, and anticancer effects.[1][2] In the quest to enhance its therapeutic potential, researchers have explored various structural modifications, leading to the synthesis of derivatives such as Naringenin-4',7-diacetate. This guide provides a comparative overview of the bioactivity of this compound and its parent compound, naringenin, supported by available experimental data.
Summary of Bioactivity
Direct comparative studies on the bioactivity of this compound and naringenin are limited. However, existing research provides some key insights. One study investigating the anti-influenza virus activity of naringenin and its derivatives found that while naringenin exhibited an IC50 value of 290 μM, This compound markedly lost its anti-influenza activity . This suggests that the acetylation of the hydroxyl groups at the 4' and 7 positions may be detrimental to its antiviral properties.
In contrast, studies on other acetylated flavonoids have shown that acetylation can sometimes enhance biological activity. For instance, acetylation of some flavonoids has been reported to improve their anti-proliferative effects against certain cancer cell lines. However, specific comparative data for this compound in this regard is not yet available.
Naringenin itself has been extensively studied and has demonstrated a broad range of biological effects. It is known to exert its antioxidant effects by scavenging free radicals and chelating metal ions.[3] Its anti-inflammatory properties are attributed to the inhibition of key inflammatory mediators and signaling pathways such as NF-κB, MAPK, and PI3K/Akt.[4][5] Furthermore, naringenin has shown promise as an anticancer agent by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines.[6]
Due to the limited direct comparative data for this compound, the following table summarizes the known bioactivities of naringenin, which can serve as a baseline for future comparative studies.
Quantitative Data on Bioactivity
| Bioactivity | Compound | Assay | Cell Line/Model | Result (IC50/Effective Concentration) | Reference |
| Antiviral | Naringenin | Focus-forming reduction assay | Influenza virus infected cells | IC50: 290 μM | |
| This compound | Focus-forming reduction assay | Influenza virus infected cells | Markedly lost activity | ||
| Antioxidant | Naringenin | DPPH radical scavenging | In vitro | Potent activity | [7] |
| Anti-inflammatory | Naringenin | Nitric oxide (NO) production | LPS-stimulated RAW 264.7 macrophages | Dose-dependent inhibition | [8] |
| Naringenin | COX-2 expression | LPS-stimulated macrophages | Inhibition of expression | [8] | |
| Anticancer | Naringenin | Cell viability (MTT assay) | B16F10 melanoma cells | IC50: 100-400 μM (dose-dependent decrease) | [8] |
| Naringenin | Cell viability (MTT assay) | SK-MEL-28 melanoma cells | IC50: 100-400 μM (dose-dependent decrease) | [8] |
Experimental Protocols
Detailed methodologies for key experiments cited are provided below to facilitate reproducibility and further investigation.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is a common method to evaluate the antioxidant activity of compounds.
Principle: DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to a yellow-colored diphenylpicrylhydrazine, and the color change is measured spectrophotometrically.
Protocol:
-
Prepare a stock solution of the test compound (Naringenin or this compound) in a suitable solvent (e.g., methanol or ethanol).
-
Prepare a fresh solution of DPPH in the same solvent (typically 0.1 mM).
-
In a 96-well microplate, add a fixed volume of the DPPH solution to each well.
-
Add varying concentrations of the test compound to the wells. A blank well should contain only the solvent and DPPH solution.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance of each well at a wavelength of approximately 517 nm using a microplate reader.
-
The percentage of radical scavenging activity is calculated using the following formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100
-
The IC50 value, the concentration of the compound that scavenges 50% of the DPPH radicals, is determined by plotting the percentage of inhibition against the concentration of the test compound.
Inhibition of Nitric Oxide (NO) Production in RAW 264.7 Macrophages
This assay assesses the anti-inflammatory potential of a compound by measuring its ability to inhibit the production of nitric oxide, a key inflammatory mediator.
Principle: Macrophages, when stimulated with lipopolysaccharide (LPS), produce nitric oxide via the inducible nitric oxide synthase (iNOS) enzyme. The amount of NO produced can be quantified by measuring the accumulation of its stable metabolite, nitrite, in the cell culture supernatant using the Griess reagent.
Protocol:
-
Seed RAW 264.7 macrophage cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the test compound for 1-2 hours.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours. A control group should be treated with the vehicle and LPS, and another with the vehicle alone.
-
After incubation, collect the cell culture supernatant.
-
Mix an equal volume of the supernatant with Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid).
-
Incubate the mixture at room temperature for 10-15 minutes.
-
Measure the absorbance at 540 nm using a microplate reader.
-
The concentration of nitrite is determined from a standard curve prepared with sodium nitrite.
-
The percentage of inhibition of NO production is calculated relative to the LPS-stimulated control.
Cyclooxygenase-2 (COX-2) Inhibition Assay
This assay determines the ability of a compound to inhibit the activity of COX-2, an enzyme involved in the synthesis of pro-inflammatory prostaglandins.
Principle: The assay measures the peroxidase activity of COX, which catalyzes the oxidation of a chromogenic substrate in the presence of arachidonic acid. The color change is proportional to the enzyme activity and can be measured spectrophotometrically.
Protocol:
-
A commercial COX inhibitor screening assay kit is typically used.
-
The reaction mixture includes a reaction buffer, heme, COX-2 enzyme, and the test compound at various concentrations.
-
The mixture is pre-incubated to allow the inhibitor to bind to the enzyme.
-
The reaction is initiated by adding arachidonic acid.
-
After a short incubation period, the reaction is stopped.
-
The amount of prostaglandin produced is quantified using an enzyme immunoassay (EIA) as per the kit's instructions.
-
The percentage of COX-2 inhibition is calculated by comparing the prostaglandin levels in the presence and absence of the test compound.
-
The IC50 value is determined from the dose-response curve.
Signaling Pathways and Experimental Workflows
To visualize the logical flow of the experimental procedures and the signaling pathways modulated by naringenin, the following diagrams are provided in DOT language.
Caption: Workflow for DPPH antioxidant activity assay.
Caption: Naringenin's inhibitory effects on key inflammatory signaling pathways.
Conclusion
While naringenin has been extensively studied for its multifaceted bioactivities, research on its derivative, this compound, is still in its nascent stages. The available evidence suggests that acetylation at the 4' and 7' positions may not be a universally beneficial modification for all biological activities, as exemplified by the loss of anti-influenza activity. Further comprehensive and direct comparative studies are imperative to fully elucidate the pharmacological profile of this compound. Researchers are encouraged to utilize the provided experimental protocols to conduct comparative analyses across a spectrum of bioactivities, including antioxidant, anti-inflammatory, and anticancer effects. Such studies will be crucial in determining whether this compound holds promise as a therapeutic agent with improved efficacy or altered pharmacological properties compared to its parent compound.
References
- 1. Frontiers | Naringenin as potent anticancer phytocompound in breast carcinoma: from mechanistic approach to nanoformulations based therapeutics [frontiersin.org]
- 2. Naringenin exerts anticancer effects by inducing tumor cell death and inhibiting angiogenesis in malignant melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Naringenin Targets PI3K p85alpha to Suppress PI3K/AKT Signaling Pathway and Ameliorate Disordered MMP-9 Secretion in Cigarette Smoke Extract-Induced Alveolar Macrophages In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Targeting MAPK Pathways by Naringenin Modulates Microglia M1/M2 Polarization in Lipopolysaccharide-Stimulated Cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Naringin and Naringenin: Their Mechanisms of Action and the Potential Anticancer Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Naringenin: A flavanone with anti-inflammatory and anti-infective properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Naringenin and its Derivatives in Breast Cancer: A Head-to-Head Comparison
For Researchers, Scientists, and Drug Development Professionals
Naringenin, a naturally occurring flavanone predominantly found in citrus fruits, has garnered significant attention for its potential anticancer properties. Its ability to modulate various signaling pathways involved in cell proliferation, apoptosis, and metastasis makes it a promising candidate for further investigation in oncology. This guide provides a head-to-head comparison of naringenin and its derivatives—naringin, 7-O-butyl naringenin, and naringenin-7-O-glucoside—in breast cancer cells, supported by experimental data.
Comparative Efficacy of Naringenin Derivatives
The cytotoxic effects of naringenin and its derivatives have been evaluated in various breast cancer cell lines, primarily the estrogen receptor-positive (ER+) MCF-7 cells and the triple-negative MDA-MB-231 cells. The half-maximal inhibitory concentration (IC50), a measure of a compound's potency in inhibiting biological or biochemical functions, is a key metric for comparison.
| Compound | Cell Line | IC50 Value | Key Findings |
| Naringenin | MCF-7 | 95 µM (24h), 49 µM (48h)[1] | Induces S-phase cell cycle arrest and apoptosis.[2] |
| MDA-MB-231 | 70 µg/mL (~257 µM)[3] | Induces G2/M phase cell cycle arrest and apoptosis.[4][5] | |
| Naringin | - | - | Weaker cell proliferation inhibitor than its aglycone form, naringenin.[6] |
| 7-O-Butyl Naringenin | MCF-7 | 67.5 ± 2.1 µM[7] | Increases the sub-G1 (apoptotic) cell population.[7] |
| Naringenin-7-O-Glucoside | MDA-MB-231 | 233.56 µg/µL (~537 µM) | Induces dose-dependent cytotoxicity. |
Key Observations:
-
Aglycone vs. Glycoside: Naringenin (aglycone) is a more potent inhibitor of cell proliferation than its glycoside form, naringin[6].
-
Derivative Potency: The synthetic derivative, 7-O-butyl naringenin, demonstrates a potent cytotoxic effect in MCF-7 cells, with an IC50 value comparable to that of the parent compound[7].
-
Cell Line Specificity: Naringenin exhibits different effects on the cell cycle in different breast cancer cell lines, inducing S-phase arrest in MCF-7 cells and G2/M arrest in MDA-MB-231 cells[2][4].
Mechanistic Insights: Signaling Pathways and Cellular Effects
Naringenin and its derivatives exert their anticancer effects by modulating key signaling pathways and inducing cellular processes like apoptosis and cell cycle arrest.
Signaling Pathways
The PI3K/Akt and MAPK/ERK pathways, crucial for cell survival and proliferation, are primary targets of naringenin. By inhibiting these pathways, naringenin can suppress tumor growth[1]. The derivative 7-O-butyl naringenin has been shown to decrease the phosphorylation of Erk1/2, a key component of the MAPK/ERK pathway, while increasing the phosphorylation of stress-activated protein kinases like p38 and JNK[7].
Caption: Modulation of key signaling pathways by naringenin and its derivatives.
Apoptosis and Cell Cycle Arrest
Naringenin and its derivatives are potent inducers of apoptosis (programmed cell death) in breast cancer cells. This is often characterized by an increase in the sub-G1 cell population, as observed with 7-O-butyl naringenin[7]. Furthermore, these compounds can arrest the cell cycle at different phases, thereby halting cell proliferation.
Caption: General experimental workflow for comparing naringenin derivatives.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are the standard protocols for the key assays mentioned in this guide.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Seed breast cancer cells (e.g., MCF-7, MDA-MB-231) in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.
-
Treatment: Treat the cells with various concentrations of naringenin or its derivatives for the desired time periods (e.g., 24, 48 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells.
Apoptosis Assay (Annexin V/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Treat breast cancer cells with the desired concentrations of the compounds for the specified duration.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Cell Cycle Analysis
This method uses flow cytometry to determine the distribution of cells in different phases of the cell cycle.
-
Cell Treatment and Harvesting: Treat cells as described for the apoptosis assay and harvest them.
-
Fixation: Fix the cells in ice-cold 70% ethanol overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend them in a staining solution containing propidium iodide (PI) and RNase A.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells by flow cytometry. The percentage of cells in the G0/G1, S, and G2/M phases is determined based on the fluorescence intensity of PI.
References
- 1. Naringenin as potent anticancer phytocompound in breast carcinoma: from mechanistic approach to nanoformulations based therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Naringenin Inhibits Cellular Proliferation, Arrests Cell Cycle and Induces Pro-Apoptotic Autophagy in MCF-7 Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Naringenin has a chemoprotective effect in MDA-MB-231 breast cancer cells via inhibition of caspase-3 and −9 activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Naringenin inhibits human breast cancer cells (MDA-MB-231) by inducing programmed cell death, caspase stimulation, G2/M phase cell cycle arrest and suppresses cancer metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Naringin and Naringenin: Their Mechanisms of Action and the Potential Anticancer Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
comparative analysis of the antioxidant potential of naringenin and its esters
For researchers, scientists, and drug development professionals, understanding the nuances of antioxidant activity is paramount in the quest for novel therapeutics. This guide provides a comprehensive comparative analysis of the antioxidant potential of the flavonoid naringenin and its ester derivatives, supported by experimental data and detailed methodologies.
Naringenin, a flavanone predominantly found in citrus fruits, has garnered significant attention for its antioxidant properties. However, its therapeutic application can be limited by factors such as bioavailability. Esterification, a common chemical modification, is employed to enhance the lipophilicity and potentially modulate the biological activity of compounds like naringenin. This guide delves into the comparative antioxidant efficacy of naringenin and its various ester derivatives, offering a data-driven perspective for researchers in the field.
Quantitative Comparison of Antioxidant Activity
The antioxidant potential of naringenin and its esters has been evaluated using various in vitro assays. The following table summarizes key quantitative data from multiple studies, providing a comparative overview of their efficacy in scavenging free radicals and mitigating oxidative stress.
| Compound | Assay | Result | Reference |
| Naringenin | DPPH Radical Scavenging | 76.06% inhibition at 1 µM | [1][2] |
| DPPH Radical Scavenging | IC50: 264.44 µM | [3] | |
| Hydroxyl Radical Scavenging | IC50: 251.1 µM | [3] | |
| Superoxide Radical Scavenging | IC50: 360.03 µM | [3] | |
| Nitric Oxide Radical Scavenging | IC50: 185.6 µM | [3] | |
| (S)-7,4′-O-disenecioic ester naringenin | DPPH Radical Scavenging | 93.10% inhibition at 1 µM | [1][2] |
| 7,4′-O-disenecioic ester naringenin | DPPH Radical Scavenging | 69.68% inhibition at 1 µM | [1][2] |
| 7-O-senecioic ester naringenin | DPPH Radical Scavenging | No significant activity | [1][2] |
| Naringin Myristate (Naringin Ester) | DPPH Radical Scavenging | ~1.8-fold increase vs. Naringin | [4] |
| ABTS Radical Scavenging | ~2.5-fold increase vs. Naringin | [4] |
Structure-Activity Relationship
The antioxidant activity of flavonoids is intricately linked to their chemical structure. Key structural features of naringenin that contribute to its antioxidant potential include the presence of hydroxyl groups on the A and B rings and the 5,7-m-dihydroxy arrangement in the A-ring, which stabilizes the molecule after donating an electron to a free radical. The association between the 5-hydroxyl group and the 4-oxo group also contributes to the chelation of metal ions, which can catalyze oxidative reactions.[5]
Esterification modifies these structural features, which in turn can influence the antioxidant capacity. For instance, the study on senecioic acid esters of naringenin revealed that the position and number of ester groups significantly impact the radical scavenging activity. The (S)-7,4′-O-disenecioic ester of naringenin demonstrated the highest DPPH radical scavenging activity, even surpassing the parent naringenin at the tested concentration.[1][2] Conversely, the 7-O-senecioic ester showed negligible activity, suggesting that the esterification at the 7-hydroxyl group alone may not be favorable for this specific activity.[1][2]
The increased lipophilicity of the ester derivatives can also play a role in their antioxidant activity, potentially allowing for better interaction with lipid-rich environments where lipid peroxidation occurs. The improved radical scavenging activity of naringin myristate compared to its parent glycoside, naringin, further supports the notion that esterification with fatty acids can enhance antioxidant potential.[4]
Signaling Pathway: Nrf2 Activation
Naringenin is known to exert its antioxidant effects not only through direct radical scavenging but also by modulating intracellular signaling pathways. One of the most critical pathways is the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. Under normal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1). Upon exposure to oxidative stress, naringenin can promote the dissociation of Nrf2 from Keap1, allowing Nrf2 to translocate to the nucleus. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes, leading to their transcription and the subsequent synthesis of protective enzymes such as heme oxygenase-1 (HO-1), NAD(P)H quinone dehydrogenase 1 (NQO1), and glutamate-cysteine ligase (GCL).
Caption: Nrf2 signaling pathway activation by naringenin.
Experimental Protocols
This section provides detailed methodologies for the key in vitro antioxidant assays cited in this guide.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate an electron and scavenge the stable DPPH free radical.
-
Reagents and Equipment:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) solution (typically 0.1 mM in methanol or ethanol).
-
Methanol or ethanol.
-
Test compounds (naringenin and its esters) dissolved in a suitable solvent (e.g., DMSO, methanol).
-
96-well microplate reader or a spectrophotometer.
-
Positive control (e.g., Trolox, Ascorbic Acid).
-
-
Procedure:
-
Prepare serial dilutions of the test compounds and the positive control.
-
In a 96-well plate, add a specific volume of the test compound solution to each well.
-
Add the DPPH solution to each well.
-
Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Measure the absorbance at a specific wavelength (typically around 517 nm).
-
A blank containing the solvent and DPPH solution is also measured.
-
The percentage of radical scavenging activity is calculated using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 where Abs_control is the absorbance of the DPPH solution without the sample, and Abs_sample is the absorbance of the DPPH solution with the sample.
-
The IC50 value (the concentration of the antioxidant required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the concentration of the test compound.
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+).
-
Reagents and Equipment:
-
ABTS solution (e.g., 7 mM).
-
Potassium persulfate solution (e.g., 2.45 mM).
-
Ethanol or phosphate-buffered saline (PBS).
-
Test compounds and positive control.
-
Spectrophotometer or microplate reader.
-
-
Procedure:
-
Prepare the ABTS radical cation (ABTS•+) solution by mixing the ABTS solution with the potassium persulfate solution and allowing it to stand in the dark at room temperature for 12-16 hours.
-
Dilute the ABTS•+ solution with ethanol or PBS to obtain an absorbance of 0.70 ± 0.02 at a specific wavelength (e.g., 734 nm).
-
Add a specific volume of the diluted ABTS•+ solution to the test compounds at various concentrations.
-
After a specified incubation time (e.g., 6 minutes), measure the absorbance.
-
The percentage of inhibition is calculated using the same formula as in the DPPH assay.
-
The results can be expressed as IC50 values or in terms of Trolox Equivalent Antioxidant Capacity (TEAC).
-
Experimental Workflow
The following diagram illustrates a typical workflow for the comparative analysis of the antioxidant potential of naringenin and its esters.
Caption: Experimental workflow for antioxidant analysis.
Conclusion
The available data suggests that esterification of naringenin can be a viable strategy to modulate its antioxidant potential. While some esters, such as the (S)-7,4′-O-disenecioic ester, exhibit enhanced radical scavenging activity compared to the parent compound, the effect is highly dependent on the type and position of the ester group. The parallel observation with naringin myristate further supports the potential for fatty acid esterification to improve antioxidant efficacy.
For researchers and drug development professionals, these findings highlight the importance of systematic structure-activity relationship studies when designing new naringenin-based antioxidant agents. Further investigations into a broader range of naringenin esters, including those with varying fatty acid chain lengths and different substituting acids, are warranted to fully elucidate their therapeutic potential. The detailed experimental protocols and the understanding of the underlying signaling pathways provided in this guide serve as a valuable resource for such future endeavors.
References
- 1. Synthesis of Naringenin and Senecioic Acid Ester Derivatives and Biological Evaluation of the Astrocyte Antioxidant Mechanism and Reactivity After Inflammatory Stimulus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Antioxidant Potential of Naringenin Helps to Protect Liver Tissue from Streptozotocin-Induced Damage - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Improved Productivity of Naringin Oleate with Flavonoid and Fatty Acid by Efficient Enzymatic Esterification - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Naringenin-4',7-diacetate: A Comparative Analysis of Therapeutic Potential in Preclinical Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Naringenin-4',7-diacetate against its parent compound, Naringenin, and its glycosidic precursor, Naringin, in preclinical therapeutic models. Due to the limited published research on this compound, this guide focuses on a structure-activity relationship (SAR) perspective to extrapolate its potential therapeutic efficacy.
Executive Summary
Naringenin, a naturally occurring flavanone abundant in citrus fruits, has demonstrated a wide range of pharmacological activities in preclinical studies, including anti-inflammatory, antioxidant, neuroprotective, and anticancer effects.[1][2][3] Its precursor, Naringin, also exhibits significant therapeutic potential.[4][5][6] In contrast, available data on this compound, a synthetic derivative, is sparse. The acetylation of the hydroxyl groups at the 4' and 7' positions appears to significantly diminish its biological activity, as evidenced by a marked loss of anti-influenza activity compared to Naringenin.[7] This suggests that the free hydroxyl groups are crucial for the therapeutic effects of Naringenin. This guide will delve into the known preclinical data for Naringenin and Naringin as a benchmark for evaluating the potential of this compound.
Comparative Data on Preclinical Efficacy
The following tables summarize the available quantitative data for Naringenin and Naringin across various preclinical models. Data for this compound is largely unavailable in the public domain.
Table 1: Anti-inflammatory Activity
| Compound | Model | Dosage | Key Findings |
| Naringenin | Lipopolysaccharide (LPS)-induced inflammation in RAW 264.7 macrophages | 50-200 µM | Inhibition of NO, iNOS, COX-2, TNF-α, IL-6 production and NF-κB activation.[4] |
| Carrageenan-induced paw edema in rats | 25-100 mg/kg | Significant reduction in paw volume and inflammatory markers.[8] | |
| Naringin | LPS-induced endotoxic shock in mice | 10-60 mg/kg | Inhibition of TNF-α release and protection against lethal shock.[4] |
| Dextran sodium sulphate (DSS)-induced ulcerative colitis in mice | 15.8 mg/kg | Inhibition of nitrate and nitrite production and reduction of intestinal edema.[4] | |
| This compound | - | - | No data available. |
Table 2: Neuroprotective Activity
| Compound | Model | Dosage | Key Findings |
| Naringenin | Rotenone-treated rats (Parkinson's model) | 10 mg/kg/day | Improved motor skills and body weight.[9] |
| Alzheimer's disease model | - | In vitro inhibition of BACE1, AChE, and BChE.[9] | |
| Naringin | Hydrocortisone-induced memory impairment in mice | - | Improved cognitive, learning, and memory function.[10] |
| Kainic acid-induced status epilepticus in rats | 20, 40, and 80 mg/kg | Significant protection against cognitive impairment via anti-inflammatory and antioxidant pathways.[4] | |
| This compound | - | - | No data available. |
Table 3: Anticancer Activity
| Compound | Model | Dosage | Key Findings |
| Naringenin | B16F10 and SK-MEL-28 melanoma cells | - | Inhibition of cell proliferation and migration; induction of apoptosis.[3] |
| Human colon cancer cells (HCT116) | IC50 values of derivatives ranged from 1.20 µM to 20.01 µM | Naringenin derivatives showed much better inhibitory effects than Naringenin.[11] | |
| Naringin | Human small cell lung cancer cells (H69AR) | - | Suppressed cell viability and proliferation, and promoted apoptosis.[6] |
| Colorectal cancer SW620, HCT116 cells | - | Inhibits the proliferation of malignant tumor cells by inhibiting PI3K/Akt/mTOR signaling pathway.[12] | |
| This compound | - | - | No data available. |
Experimental Protocols
Detailed methodologies for key experiments cited in the preclinical evaluation of Naringenin and Naringin are provided below. These protocols can serve as a template for designing studies to evaluate this compound.
In Vitro Anti-inflammatory Assay: Measurement of Nitric Oxide (NO) Production in RAW 264.7 Macrophages
-
Cell Culture: RAW 264.7 macrophages are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
-
Treatment: Cells are seeded in 96-well plates and pre-treated with various concentrations of the test compound (e.g., Naringenin, Naringin, or this compound) for 1 hour.
-
Inflammation Induction: Inflammation is induced by adding lipopolysaccharide (LPS; 1 µg/mL) to the wells and incubating for 24 hours.
-
NO Measurement: The concentration of nitrite (a stable metabolite of NO) in the culture supernatant is measured using the Griess reagent. The absorbance at 540 nm is measured using a microplate reader.
-
Data Analysis: The percentage of NO inhibition is calculated relative to the LPS-treated control group.
In Vivo Neuroprotection Assay: Morris Water Maze Test in a Mouse Model of Alzheimer's Disease
-
Animal Model: An Alzheimer's disease mouse model is established (e.g., using hydrocortisone injection).
-
Treatment: Mice are orally administered with the test compound daily for a specified period.
-
Morris Water Maze Test:
-
Acquisition Phase: Mice are trained to find a hidden platform in a circular pool of water for several consecutive days. The time taken to find the platform (escape latency) and the path length are recorded.
-
Probe Trial: On the final day, the platform is removed, and the time spent in the target quadrant where the platform was previously located is measured.
-
-
Data Analysis: The escape latency, path length, and time spent in the target quadrant are compared between the treated and control groups to assess learning and memory function.
In Vitro Anticancer Assay: MTT Assay for Cell Viability
-
Cell Culture: Cancer cell lines (e.g., B16F10 melanoma cells) are cultured in appropriate media and conditions.
-
Treatment: Cells are seeded in 96-well plates and treated with various concentrations of the test compound for 24, 48, or 72 hours.
-
MTT Assay: MTT solution (5 mg/mL) is added to each well and incubated for 4 hours. The formazan crystals formed are dissolved in DMSO.
-
Absorbance Measurement: The absorbance at 570 nm is measured using a microplate reader.
-
Data Analysis: Cell viability is expressed as a percentage of the untreated control, and the IC50 (concentration inhibiting 50% of cell growth) is calculated.
Signaling Pathways and Mechanisms of Action
The therapeutic effects of Naringenin and Naringin are mediated through the modulation of various signaling pathways. The diagrams below, generated using Graphviz, illustrate some of the key pathways.
References
- 1. Naringenin and Its Derivatives—Health-Promoting Phytobiotic against Resistant Bacteria and Fungi in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Therapeutic Potential of Naringenin: A Review of Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Naringenin exerts anticancer effects by inducing tumor cell death and inhibiting angiogenesis in malignant melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. d-nb.info [d-nb.info]
- 5. Pre-clinical Evidence-based Neuroprotective Potential of Naringin against Alzheimer’s Disease-like Pathology: A Comprehensive Review | Bentham Science [eurekaselect.com]
- 6. A Systematic Review of the Preventive and Therapeutic Effects of Naringin Against Human Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effect of Structural Differences in Naringenin, Prenylated Naringenin, and Their Derivatives on the Anti-Influenza Virus Activity and Cellular Uptake of Their Flavanones - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Naringenin: an analgesic and anti-inflammatory citrus flavanone - PMC [pmc.ncbi.nlm.nih.gov]
- 9. On the Neuroprotective Effects of Naringenin: Pharmacological Targets, Signaling Pathways, Molecular Mechanisms, and Clinical Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Naringin ameliorates memory deficits and exerts neuroprotective effects in a mouse model of Alzheimer's disease by regulating multiple metabolic pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Empowering Naringin’s Anti-Inflammatory Effects through Nanoencapsulation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Research progress on the anti-tumor effect of Naringin [frontiersin.org]
Unlocking the Potential: A Comparative Guide to the Structure-Activity Relationship of Acetylated Naringenin Analogs
For researchers, scientists, and drug development professionals, understanding the nuanced relationship between the structure of a compound and its biological activity is paramount. This guide provides a comparative analysis of acetylated naringenin analogs, offering insights into how structural modifications influence their therapeutic potential. By presenting quantitative data, detailed experimental protocols, and visual representations of signaling pathways and structure-activity relationships, this document serves as a valuable resource for advancing drug discovery and development.
Naringenin, a naturally occurring flavanone predominantly found in citrus fruits, has garnered significant attention for its diverse pharmacological properties, including antioxidant, anti-inflammatory, anticancer, and antimicrobial effects.[1][2][3] However, its therapeutic application is often limited by factors such as low bioavailability.[4][5] To address this, researchers have explored various structural modifications, including acetylation, to enhance its bioactivity and drug-like properties. This guide focuses on the structure-activity relationship (SAR) of these acetylated analogs, providing a comparative overview of their performance in various biological assays.
Comparative Biological Activity of Naringenin Analogs
The biological activity of naringenin and its derivatives is significantly influenced by substitutions on its core structure. The following tables summarize the quantitative data from various studies, comparing the efficacy of acetylated and other naringenin analogs in anticancer and antimicrobial assays.
Anticancer Activity
Acetylation of naringenin has been shown to modulate its antiproliferative activity against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for this activity, with lower values indicating greater potency.
| Compound | Cancer Cell Line | IC50 (µM) | Fold Change vs. Naringenin | Reference |
| Naringenin | HCT-116 (Colon Cancer) | > 160 | - | [6] |
| Acetylated Naringenin (3Ac-N) | HCT-116 (Colon Cancer) | 156.4 | ~1.02 | [6] |
| Naringenin | MDA-MB-231 (Breast Cancer) | > 160 | - | [6] |
| Acetylated Naringenin (3Ac-N) | MDA-MB-231 (Breast Cancer) | 156.4 | >1.02 | [6] |
| Naringenin | HepG2 (Liver Cancer) | > 160 | - | [6] |
| 7-O-Butylnaringenin | MCF-7 (Breast Cancer) | Potent (exact value not provided) | - | [1] |
Note: The exact structure of "Acetylated Naringenin (3Ac-N)" is not specified in the source, but it is presented as a derivative of naringenin.
Antimicrobial Activity
The minimum inhibitory concentration (MIC) is a standard measure of a compound's antimicrobial efficacy, representing the lowest concentration that prevents visible growth of a microorganism. O-alkylation of naringenin has demonstrated a significant enhancement in its antibacterial properties.
| Compound | Bacterial Strain | MIC (µg/mL) | Reference |
| Naringenin | Bacillus subtilis | 200 | [1] |
| Naringenin | Staphylococcus aureus | 200 | [1] |
| 7-O-Butylnaringenin (12a) | Bacillus subtilis | 6.25 | [1] |
| 7-O-Butylnaringenin (12a) | Staphylococcus aureus | 6.25 | [1] |
| 7-O-Isopropylnaringenin (10a) | Bacillus subtilis | 12.5 | [1] |
| 7-O-Isopropylnaringenin (10a) | Staphylococcus aureus | 12.5 | [1] |
| 4'-O-Isopropylnaringenin (11b, an oxime) | Bacillus subtilis | 12.5 | [1] |
| 4'-O-Isopropylnaringenin (11b, an oxime) | Staphylococcus aureus | 12.5 | [1] |
Key Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide, providing a framework for the replication and validation of the presented findings.
Cell Proliferation Inhibition Assay (MTT Assay)
This assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.
-
Cell Seeding: Cancer cells (e.g., HCT-116, MDA-MB-231, HepG2) are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (naringenin and its acetylated analogs) and incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Following incubation, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.
-
Formazan Solubilization: Viable cells with active metabolism convert the yellow MTT into a purple formazan precipitate. This precipitate is then solubilized by adding a solubilizing agent, such as dimethyl sulfoxide (DMSO).
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (typically between 540 and 570 nm).
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value is then determined by plotting the percentage of inhibition against the compound concentration.[6]
Antimicrobial Susceptibility Testing (Minimum Inhibitory Concentration)
This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism after overnight incubation.
-
Inoculum Preparation: A standardized suspension of the target bacteria (e.g., Staphylococcus aureus, Bacillus subtilis) is prepared in a suitable broth medium.
-
Serial Dilution: The test compounds are serially diluted in the broth medium in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the prepared bacterial suspension.
-
Incubation: The microtiter plate is incubated under appropriate conditions (e.g., 37°C for 24 hours).
-
MIC Determination: The MIC is visually determined as the lowest concentration of the compound at which there is no visible turbidity or growth of the bacteria.[1]
Visualizing Molecular Interactions and Processes
To better understand the complex relationships at play, the following diagrams, generated using Graphviz, illustrate key signaling pathways, a typical experimental workflow, and the structure-activity relationship of naringenin analogs.
Caption: PI3K/Akt/mTOR pathway inhibition by naringenin analogs.
Caption: General workflow for analog synthesis and evaluation.
Caption: Key structure-activity relationships of naringenin analogs.
Concluding Remarks on Structure-Activity Relationships
The presented data and literature suggest that modifications to the hydroxyl groups of naringenin play a crucial role in its biological activity. While acetylation appears to offer a modest improvement in anticancer potency, more significant enhancements in antimicrobial activity are observed with O-alkylation, particularly at the 7-position. The introduction of lipophilic alkyl chains likely improves the compound's ability to penetrate bacterial cell membranes.
The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell proliferation and survival, and its inhibition is a key mechanism for the anticancer effects of many flavonoids, including naringenin.[7] Further studies focusing on a systematic series of acetylated naringenin analogs, with varying degrees and positions of acetylation, are warranted to fully elucidate the structure-activity relationship and to optimize their therapeutic potential. This comparative guide serves as a foundation for such future investigations, providing the necessary data, protocols, and conceptual frameworks to drive innovation in the field of flavonoid-based drug discovery.
References
- 1. Novel O-alkyl Derivatives of Naringenin and Their Oximes with Antimicrobial and Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Therapeutic Potential of Naringenin: A Review of Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. On the Neuroprotective Effects of Naringenin: Pharmacological Targets, Signaling Pathways, Molecular Mechanisms, and Clinical Perspective [mdpi.com]
- 5. iris.unica.it [iris.unica.it]
- 6. Comparative Analysis of Acetylated Flavonoids’ Chemopreventive Effects in Different Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Safety Operating Guide
Proper Disposal of Naringenin-4',7-diacetate: A Safety and Operational Guide
For Immediate Use by Laboratory Professionals
This guide provides essential safety and logistical information for the proper disposal of Naringenin-4',7-diacetate, a flavonoid derivative utilized in various research and development applications. While not classified as a hazardous substance under the Globally Harmonized System (GHS), adherence to proper disposal protocols is crucial to ensure a safe laboratory environment and to minimize potential environmental impact.
Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to handle this compound with appropriate care. The following personal protective equipment (PPE) and handling guidelines are recommended:
| Personal Protective Equipment (PPE) | Handling Guidelines |
| Eye Protection | Wear safety glasses with side shields or chemical safety goggles. |
| Hand Protection | Use compatible chemical-resistant gloves. |
| Respiratory Protection | In case of dust formation, use a NIOSH-approved respirator. |
| Skin and Body Protection | Wear a lab coat or other protective clothing to prevent skin contact. |
| General Hygiene | Avoid inhalation of dust and contact with skin and eyes. Do not eat, drink, or smoke in the handling area. Wash hands thoroughly after handling. |
Step-by-Step Disposal Protocol
The recommended disposal method for this compound is contingent on its form (solid waste or empty container) and local institutional and regulatory guidelines for non-hazardous chemical waste.
For Solid this compound Waste:
-
Segregation: Collect waste this compound separately from other chemical waste streams. Do not mix with hazardous waste.
-
Packaging: Place the solid waste in a clearly labeled, sealed, and durable container. The container should be appropriate for solid chemical waste.
-
Labeling: The label should clearly identify the contents as "this compound Waste (Non-Hazardous)". Include the date of disposal.
-
Disposal:
-
Consult Institutional Guidelines: Prior to disposal, consult your institution's Environmental Health and Safety (EHS) office for specific procedures regarding non-hazardous solid chemical waste.
-
Landfill Disposal: In many cases, properly packaged and labeled non-hazardous solid waste can be disposed of in a designated chemical waste dumpster for landfill.[1] Laboratory personnel, not custodial staff, should be responsible for transferring the waste to the designated dumpster.[1]
-
Do Not Use Regular Trash: Do not dispose of chemical waste in standard laboratory trash cans that are handled by custodial services.[1]
-
For Empty this compound Containers:
-
Decontamination:
-
Triple rinse the empty container with a suitable solvent (e.g., acetone or ethanol), followed by water.
-
Collect the first rinsate as chemical waste for proper disposal. Subsequent rinses can typically be disposed of down the drain with copious amounts of water, provided they meet local wastewater regulations.
-
-
Defacing: Completely remove or deface the original product label to prevent misidentification.
-
Disposal: Once decontaminated and defaced, the empty container can usually be disposed of as regular laboratory glass or plastic waste.
Important Note: Never dispose of this compound, in either solid or liquid form, directly down the drain.[1]
Experimental Workflow for Disposal
The following diagram outlines the decision-making process and procedural flow for the proper disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
